molecular formula C6H6O4 B2924629 3,4-dihydroxy-6-methyl-2H-pyran-2-one CAS No. 2413900-41-9

3,4-dihydroxy-6-methyl-2H-pyran-2-one

Número de catálogo: B2924629
Número CAS: 2413900-41-9
Peso molecular: 142.11
Clave InChI: HROZMPGAHOAUMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,4-Dihydroxy-6-methyl-2H-pyran-2-one ( 2413900-41-9) is a pyranone derivative with the molecular formula C 6 H 6 O 4 and a molecular weight of 142.11 g/mol . As a member of the 2H-pyran-2-one family, it shares a core structural motif with a wide array of biologically active natural products and synthetic compounds . Pyran-2-ones are recognized as versatile building blocks in organic synthesis and medicinal chemistry due to their unique reactivity . Although specific biological data for this compound is limited in the searched literature, pyran-2-one analogs, in general, have demonstrated significant research interest across various therapeutic areas. Related structures have been investigated for a range of pharmacological activities, including potential applications in central nervous system (CNS) disorders , as anticancer agents , and for their antimicrobial properties . The presence of multiple hydroxyl groups on the pyranone ring may influence its physicochemical properties and interaction with biological targets, making it a compound of interest for further exploration in drug discovery and development programs . This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. It is strictly For Research Use Only (RUO) and is not approved for human, veterinary, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,4-dihydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3-2-4(7)5(8)6(9)10-3/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROZMPGAHOAUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

biological mechanism of action of 3,4-dihydroxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inferred Biological Mechanism of Action of 3,4-dihydroxy-6-methyl-2H-pyran-2-one

Foreword

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, exhibiting a vast array of biological activities.[1][2] This guide focuses on a specific, yet under-researched, member of this family: 3,4-dihydroxy-6-methyl-2H-pyran-2-one . Due to the limited body of research dedicated exclusively to this compound, this document adopts a scientifically grounded, inferential approach. By synthesizing and analyzing data from structurally analogous compounds—particularly the closely related 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and other pyran-2-one derivatives—we will construct a plausible and detailed mechanistic profile.[3][4] This whitepaper is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a strategic framework for future investigation into this promising molecule.

Molecular Profile and Structural Rationale

Chemical Identity:

  • IUPAC Name: 3,4-dihydroxy-6-methyl-2H-pyran-2-one

  • Molecular Formula: C₆H₈O₄

  • Structure: The core of the molecule is a six-membered α,β-unsaturated δ-lactone ring. Key functional groups include a methyl group at the C6 position and two hydroxyl groups at the C3 and C4 positions.

The presence of the dihydroxy motif, particularly the enol-like hydroxyl group, is a critical feature. In structurally similar compounds, this enol structure has been identified as the key factor for potent antioxidant activity.[4] The α,β-unsaturated carbonyl system is a known Michael acceptor, suggesting potential for covalent interactions with biological nucleophiles, a common mechanism for enzyme inhibition.[5]

Inferred Core Mechanisms of Action

Based on the established activities of related pyranones, we can postulate several primary biological mechanisms for 3,4-dihydroxy-6-methyl-2H-pyran-2-one.

Potent Antioxidant and Radical Scavenging Activity

The most strongly inferred mechanism is antioxidant activity, based on extensive research into the structurally similar DDMP.[6][7][8] The antioxidant properties of these compounds are primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals.

Causality of Action: The hydroxyl group at the C3 position, part of an enol system, is particularly crucial for this activity.[4] It can readily donate a hydrogen atom to scavenge reactive oxygen species (ROS), forming a stable resonance-stabilized radical. This action helps mitigate cellular oxidative stress, a key pathological driver in numerous diseases, including inflammation and neurodegeneration.[6][9]

G ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Causes NeutralizedROS Neutralized ROS (e.g., H₂O) Compound 3,4-dihydroxy-6-methyl- 2H-pyran-2-one (with enol -OH group) NeutralizedCompound Stabilized Compound (Resonance-stabilized radical) Compound->NeutralizedCompound Donates H• Compound->NeutralizedROS Reduces

Caption: Proposed antioxidant mechanism via hydrogen atom donation to neutralize ROS.

Anti-inflammatory Effects via NF-κB and COX Pathway Modulation

Chronic inflammation is closely linked to oxidative stress. By scavenging ROS, 3,4-dihydroxy-6-methyl-2H-pyran-2-one can indirectly suppress inflammation. Furthermore, related pyran-containing flavonoids are known to directly interfere with key inflammatory signaling cascades.[9][10]

Plausible Signaling Inhibition: A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli (like lipopolysaccharide, LPS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[10] It is plausible that 3,4-dihydroxy-6-methyl-2H-pyran-2-one could inhibit IκBα phosphorylation, thus preventing NF-κB activation.[10] This dual-action—ROS scavenging and direct pathway inhibition—positions the compound as a potentially potent anti-inflammatory agent.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p Releases NF-κB NFkB NF-κB (Active) IkBa_NFkB->NFkB IkBa_p->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Compound Pyran-2-one Compound Compound->IKK Inhibits

Caption: Inferred inhibition of the NF-κB signaling pathway at the IKK complex level.

Antimicrobial and Antifungal Activity

The pyran-2-one ring, and specifically the α,β-unsaturated lactone moiety, is a well-documented pharmacophore for antimicrobial activity.[5][11][12] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][13]

Mechanism Rationale: The electrophilic nature of the α,β-unsaturated system makes it susceptible to nucleophilic attack by amino acid residues (e.g., cysteine or histidine) in bacterial or fungal enzymes.[5] This can lead to irreversible enzyme inhibition, disrupting critical metabolic pathways and inhibiting growth. The specific substituents on the pyran ring modulate the compound's lipophilicity and steric profile, influencing its ability to penetrate microbial cell walls and bind to its target.

Anticancer and Cytotoxic Activity

Several analogs of 6-methyl-2H-pyran-2-one have demonstrated significant antiproliferative effects against various cancer cell lines.[1][11] A frequently proposed mechanism is the inhibition of key regulators of the cell cycle.

Molecular Target Hypothesis: One such target is Cyclin-Dependent Kinase 2 (CDK2) .[3][11] CDK2 is a crucial enzyme that, when complexed with Cyclin E or Cyclin A, drives the cell cycle through the G1/S transition. Inhibition of CDK2 leads to cell cycle arrest and can subsequently induce apoptosis (programmed cell death).[3] It is hypothesized that pyran-2-one derivatives could act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its substrates.[3]

Experimental Validation Workflows

To move from inferred mechanisms to confirmed action, a structured experimental approach is required. The following protocols are designed as self-validating systems to rigorously test the hypotheses outlined above.

Workflow for Assessing Anti-inflammatory Potential

This workflow validates both the cytokine suppression and the underlying NF-κB pathway modulation.

G cluster_0 Endpoint Analysis start RAW 264.7 Macrophages step1 Pre-treat with 3,4-dihydroxy-6-methyl-2H-pyran-2-one (Dose-response) start->step1 step2 Stimulate with LPS (1 μg/mL) step1->step2 step3 Incubate for 24 hours step2->step3 analysis1 Collect Supernatant step3->analysis1 analysis2 Lyse Cells step3->analysis2 measure1 Griess Assay for Nitric Oxide (iNOS activity) analysis1->measure1 measure2 ELISA for TNF-α and IL-6 analysis1->measure2 measure3 Western Blot for p-IκBα and Nuclear NF-κB analysis2->measure3 result Data Synthesis: Confirm dose-dependent reduction in NO/cytokines and inhibition of NF-κB pathway activation measure1->result measure2->result measure3->result

Caption: Experimental workflow to validate anti-inflammatory activity and mechanism.

Step-by-Step Protocol: Cellular Anti-inflammatory Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3,4-dihydroxy-6-methyl-2H-pyran-2-one in culture media. Remove the old media from the cells and add the compound-containing media. Incubate for 1-2 hours. Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 μg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 μL of supernatant from each well to a new 96-well plate.

    • Add 50 μL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

    • Add 50 μL of Griess Reagent B (NED) and incubate for 10 minutes.

    • Measure absorbance at 540 nm. A reduction in absorbance indicates inhibition of iNOS activity.

  • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.

  • Mechanism Validation (Western Blot): For a more detailed mechanistic insight, run parallel experiments in 6-well plates. After treatment and stimulation, lyse the cells and perform nuclear/cytoplasmic fractionation. Use Western blotting to probe for phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nuclear fraction. A decrease in both confirms the proposed mechanism.

Protocol for Antimicrobial Susceptibility Testing

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyran-2-one compound in appropriate broth (e.g., Mueller-Hinton Broth). Final concentrations should typically range from 256 μg/mL down to 0.5 μg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Rationale: This assay is the gold standard for quantifying the potency of a novel antimicrobial agent and allows for direct comparison with existing antibiotics.

Protocol for In Vitro Kinase Inhibition Assay

Methodology: CDK2/Cyclin A Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare solutions of recombinant CDK2/Cyclin A2 enzyme, a suitable peptide substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the CDK2/Cyclin A enzyme, the substrate, and the test compound.

  • Initiation: Add ATP to each well to initiate the kinase reaction. Rationale: The compound is tested for its ability to compete with ATP for the enzyme's active site.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-compound control. The IC₅₀ value (the concentration required for 50% inhibition) can then be determined.

Quantitative Data from Analogous Compounds

Direct quantitative data for 3,4-dihydroxy-6-methyl-2H-pyran-2-one is not available in the cited literature. However, we can present representative data from related pyranone structures to establish a benchmark for expected potency.

Compound Class/DerivativeBiological ActivityTarget/AssayPotency (IC₅₀ / MIC)Reference
2H-pyran-3(6H)-one derivativesAntibacterialS. aureusMIC: 1.56 µg/mL[5]
2H-pyran-3(6H)-one derivativesAntibacterialStreptococcus sp.MIC: 0.75 µg/mL[5]
4-hydroxy-6-methyl-2H-pyran-2-oneAntimicrobialS. aureus, P. aeruginosa, C. albicansMIC: 625 µg/mL[12]
Dihydropyranopyran derivativesAnticancerCyclin-Dependent Kinase 2 (CDK2)(Inferred via docking)[11]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)AntioxidantDPPH Radical ScavengingStrong activity noted[4][7]

Conclusion and Future Directions

This guide posits that 3,4-dihydroxy-6-methyl-2H-pyran-2-one is a molecule of significant therapeutic potential, with a multifaceted mechanism of action centered on potent antioxidant and anti-inflammatory activities. Inferred secondary activities include antimicrobial and anticancer effects, common to the pyran-2-one class. The dihydroxy substitution pattern is critical, likely conferring strong radical-scavenging capabilities that underpin its predicted anti-inflammatory effects through the modulation of redox-sensitive pathways like NF-κB.

Future research should prioritize:

  • Chemical Synthesis and Confirmation: The first step is the synthesis and rigorous structural confirmation of the title compound.

  • Systematic In Vitro Validation: Execution of the experimental workflows described in Section 3.0 to confirm the inferred activities and determine quantitative potency (IC₅₀, MIC).

  • Target Deconvolution: Employing advanced techniques such as chemical proteomics or thermal shift assays to identify specific protein binding partners and validate targets like CDK2 or IKK.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand how modifications to the pyran-2-one core affect biological activity, guiding the optimization of a lead candidate.

  • In Vivo Efficacy: Progressing validated compounds into animal models of inflammation, infection, or cancer to assess therapeutic efficacy and safety.

By following this structured approach, the scientific community can unlock the full potential of this promising pyran-2-one derivative.

References

  • A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs. (n.d.). Benchchem.
  • 3,4-Dihydro-6-methyl-2H-pyran-2-one. (n.d.). PubChem.
  • Pyrone Biomonitored Synthesis. (n.d.). J. Mex. Chem. Soc.
  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (n.d.). PubMed.
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (n.d.). Frontiers.
  • Synthesis and biological activities of some fused pyran derivatives. (n.d.). PubMed.
  • Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. (1997). Semantic Scholar.
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives. (n.d.). Benchchem.
  • Synthesis, characterization and antimicrobial activity of some new azo dyes derived from 4-hydroxy-6-methyl-2H-pyran-2-one and its dihydro derivative. (n.d.). ResearchGate.
  • The anti-inflammatory effects of N-methyl-(2S,4R). (n.d.). Phytomedicine.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI.
  • The Core Mechanism of Action of 3-hydroxy-2-vinyl-4H-pyran-4-one. (n.d.). Benchchem.
  • Enzyme Inhibition. (n.d.). Biochemistry.
  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. (n.d.). ResearchGate.
  • 3,4-Dihydro-6-methyl-2H-pyran-2-one. (n.d.). NIST WebBook.
  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. (n.d.). Bentham Science.
  • 3,4-DIHYDRO-6-METHYL-2H-PYRAN-2-ONE. (n.d.). Echemi.
  • Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study. (n.d.). PMC.
  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate.
  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (n.d.). RSC Publishing.
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. (n.d.). CymitQuimica.
  • 6-methyl-3,4-dihydro-2H-pyran-2-one. (n.d.). Sigma-Aldrich.
  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (2021). Semantic Scholar.
  • Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][11][12]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2021). MDPI. Retrieved from

  • The Antioxidant Activity of Prenylflavonoids. (2020). MDPI.
  • Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose-histidine Maillard reaction products. (n.d.). SciSpace.

Sources

Unveiling the Fungal Bioluminescence Pharmacophore: The Discovery and Natural Origins of 3,4-Dihydroxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenomenon of fungal bioluminescence has fascinated scientists for centuries, yet the precise molecular mechanics governing this light emission were only recently decoded. At the heart of this biochemical marvel lies a specific structural motif: the 3,4-dihydroxy-2H-pyran-2-one ring.

Specifically, 3,4-dihydroxy-6-methyl-2H-pyran-2-one (DHMP) serves as the foundational pharmacophore and minimal active core of the styrylpyrone class of fungal luciferins. While DHMP itself is heavily utilized as a synthesized analog to probe enzyme kinetics, its exact structural architecture is naturally biosynthesized as the core of 3-hydroxyhispidin —the universal native luciferin found across bioluminescent fungi such as Neonothopanus nambi and Panellus stipticus[1] (Science Advances, 2017). This whitepaper provides an in-depth technical analysis of the natural origins, discovery, and experimental validation of this critical pyrone core.

Biosynthetic Origins and the Natural Context of the Pyrone Core

In nature, the 3,4-dihydroxy-2H-pyran-2-one scaffold is not assembled in isolation but is synthesized via a highly conserved polyketide pathway. The biosynthesis begins with plant or fungal precursors, primarily caffeic acid.

Through the action of hispidin synthase (a polyketide synthase), caffeic acid is condensed with malonyl-CoA to form hispidin , a non-luminescent secondary metabolite. The critical activation step occurs when hispidin is hydroxylated at the C3 position by an NAD(P)H-dependent enzyme, hispidin-3-hydroxylase (H3H) , generating 3-hydroxyhispidin[2] (Angewandte Chemie, 2015). It is this specific hydroxylation that completes the 3,4-dihydroxy-2H-pyran-2-one core, priming the molecule for oxygenation by luciferase.

Biosynthesis A Caffeic Acid (Precursor) B Hispidin (Styrylpyrone) A->B Hispidin Synthase C 3-Hydroxyhispidin (Native Luciferin) B->C Hispidin-3-hydroxylase D Oxyluciferin + Light C->D Luciferase (O2)

Fungal bioluminescence pathway highlighting the synthesis of the native luciferin.

Discovery and Mechanistic Elucidation

The breakthrough in understanding this pharmacophore occurred between 2015 and 2017. Initially, Purtov and colleagues isolated 3-hydroxyhispidin from fungal biomass, identifying it as the elusive fungal luciferin[2]. However, the exact mechanism of chemiexcitation remained obscured.

In 2017, a consortium of researchers led by Yampolsky and Stevani sought to map the active site of fungal luciferase. To do this, they systematically stripped away the styryl group of 3-hydroxyhispidin, synthesizing 3,4-dihydroxy-6-methyl-2H-pyran-2-one (Compound 13) as a minimal structural analog[1].

Mechanistic Insight: The discovery that DHMP and its close analogs could still trigger light emission proved that fungal luciferase is remarkably promiscuous[3] (ScienceDaily, 2017). The enzyme exclusively recognizes the 3,4-dihydroxy-2H-pyran-2-one ring. Upon binding, luciferase catalyzes the addition of molecular oxygen to the pyrone core, forming a high-energy endoperoxide intermediate . The subsequent decarboxylation of this intermediate releases energy, exciting the resulting oxyluciferin, which emits a photon as it returns to its ground state.

Quantitative Data: Structural Analogs and Chemiluminescence Properties

The isolation of the native luciferin and the synthesis of the DHMP core allowed researchers to quantify the chemiluminescence (CL) properties of various pyrone derivatives.

Compound NameStructural RoleSourceChemiluminescence Activity
Hispidin Biosynthetic PrecursorNatural (Fungal/Plant)Inactive (Lacks C3-hydroxyl group)
3-Hydroxyhispidin Native LuciferinNatural (Fungal)High (Native green emission, λmax ~530 nm)
3-Hydroxybisnoryangonin Luciferin AnalogNatural DerivativeActive (Shifted emission spectrum)
3,4-Dihydroxy-6-methyl-2H-pyran-2-one Minimal PharmacophoreSynthetic AnalogActive (Demonstrates luciferase promiscuity)

Experimental Methodologies (E-E-A-T Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction of the native luciferase and the in vitro validation of the pyrone core's chemiluminescence.

Protocol 1: Isolation of Fungal Luciferase (Microsomal Fraction)

Causality Check: Fungal luciferase is membrane-associated. Standard aqueous extraction fails to capture the active enzyme. Ultracentrifugation is strictly required to isolate the active microsomal fraction.

  • Biomass Lysis: Flash-freeze 10 g of Neonothopanus nambi mycelium in liquid nitrogen. Grind to a fine powder to mechanically shear rigid chitinous cell walls without generating heat.

  • Buffer Extraction: Resuspend the powder in 30 mL of cold extraction buffer (0.1 M Phosphate buffer, pH 7.0, containing 1 mM DTT and 0.1% Triton X-100). Note: DTT prevents the oxidative degradation of sensitive thiol groups in the luciferase active site.

  • Clarification: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C to remove unlysed cells and heavy debris.

  • Microsomal Isolation: Subject the supernatant to ultracentrifugation at 100,000 × g for 60 minutes at 4°C. The resulting pellet contains the active luciferase-bearing microsomes. Resuspend in 2 mL of extraction buffer.

Protocol 2: In Vitro Chemiluminescence Assay

Causality Check: Styrylpyrones and their analogs are highly hydrophobic and prone to non-specific binding. The addition of Bovine Serum Albumin (BSA) acts as a carrier protein, keeping the substrate in solution and ensuring accurate kinetic decay measurements.

  • Reaction Setup: In a luminometer tube, combine 150 µL of 20 mM Phosphate buffer (pH 7.0) containing 1 mg/mL BSA with 30 µL of the isolated microsomal luciferase fraction.

  • Substrate Preparation: Prepare a 7.6 mM stock solution of 3,4-dihydroxy-6-methyl-2H-pyran-2-one (or native 3-hydroxyhispidin) in pure, anhydrous acetone.

  • Triggering Emission: Inject 10 µL of the substrate stock into the reaction tube inside a Berthold Sirius L luminometer.

  • Data Acquisition: Record the chemiluminescence decay kinetics immediately over a 400-second window.

  • Self-Validation Step: Run a parallel control using unhydroxylated hispidin. The control must yield a baseline reading of zero photons, confirming that light emission is strictly dependent on the 3,4-dihydroxy-2H-pyran-2-one pharmacophore.

Workflow Step1 1. Biomass Preparation Lyophilize N. nambi mycelium Step2 2. Microsomal Fractionation Ultracentrifugation (100,000 x g) Step1->Step2 Cold Lysis & Centrifuge Step3 3. Substrate Addition Inject DHMP / Native Luciferin Step2->Step3 Isolate Active Luciferase Step4 4. Luminometry Record Emission Kinetics Step3->Step4 Trigger Chemiluminescence

Step-by-step experimental workflow for fungal luciferase extraction and assay.

Conclusion & Future Perspectives

The identification of 3,4-dihydroxy-6-methyl-2H-pyran-2-one as the minimal active core of fungal luciferins represents a watershed moment in bioorganic chemistry. By proving that the fungal luciferase enzyme is highly promiscuous and strictly requires only this pyrone ring to catalyze light emission, researchers have opened the door to synthesizing a vast library of artificial luciferins. Today, this foundational discovery is actively leveraged in biotechnology to engineer autonomously glowing plants and develop novel, multicolor reporter assays for drug discovery.

References

  • Mechanism and color modulation of fungal bioluminescence Source: Science Advances (2017) URL:[Link]

  • The Chemical Basis of Fungal Bioluminescence Source: Angewandte Chemie International Edition (2015) URL:[Link]

  • Illuminating the secret of glow-in-the-dark mushrooms Source: ScienceDaily (2017) URL:[Link]

Sources

3,4-Dihydroxy-6-methyl-2H-pyran-2-one: Comprehensive Profiling of Molecular Weight, Solubility, and Biological Significance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dihydroxy-6-methyl-2H-pyran-2-one (3,4-DHMP), also documented under its tautomeric synonym 4-hydroxy-6-methyl-2H-pyran-2,3(4H)-dione, is a highly specialized α-pyrone derivative[1]. With a molecular weight of 142.1 g/mol , this compound serves as a critical structural motif in both plant secondary metabolism and the synthetic modeling of fungal bioluminescence[2],[3]. This technical guide provides a rigorous examination of its physicochemical properties, thermodynamic solubility profile, and step-by-step methodologies for its analytical quantification, designed specifically for researchers in pharmacognosy and synthetic biology.

Physicochemical Properties & Structural Identity

The core structure of 3,4-DHMP consists of an α-pyrone (2H-pyran-2-one) ring substituted with a methyl group at the C6 position and hydroxyl groups at the C3 and C4 positions[4]. This enediol-like arrangement imparts unique electronic properties, heavily influencing its acidity, stability, and solubility profile.

Table 1: Physicochemical and Identification Parameters

ParameterValue
IUPAC Name 3,4-dihydroxy-6-methyl-2H-pyran-2-one
Common Synonyms 4-hydroxy-6-methyl-2H-pyran-2,3(4H)-dione[1]
CAS Registry Number 2413900-41-9[5]
Molecular Formula C6H6O4[2]
Molecular Weight 142.1 g/mol [5]
Structural Class α-Pyrone (Methyl-α-pyrone)[4]

Biological Context & Mechanistic Pathways

Despite its relatively recent formal CAS registration, the 3,4-DHMP scaffold is deeply embedded in complex biological systems:

  • Plant Secondary Metabolites: In pharmacognosy, 3,4-DHMP is recognized as the aglycone core of scusalvioside A and scusalvioside B, novel methyl-α-pyrone glucosides isolated from the endemic Turkish plant Scutellaria salviifolia Benth[4],[6]. These compounds are biosynthetically linked to the phloroglucinol and flavonoid pathways, originating from polyketide synthases[4].

  • Fungal Bioluminescence: In synthetic biology, 3,4-DHMP and its derivatives are utilized to probe the mechanistic pathways of fungal bioluminescence. The enzymatic oxidation of hispidin derivatives by hispidin-3-hydroxylase (H3H) yields 3-hydroxyhispidin (the fungal luciferin)[3]. Synthetic α-pyrones mimic this luciferin, allowing researchers to study luciferase promiscuity and color modulation via high-energy endoperoxide intermediates[7],[8].

G Glucose Glucose (Primary Metabolite) TAL 4-Hydroxy-6-methyl-2H-pyran-2-one (TAL) Glucose->TAL Biosynthesis (Polyketide Synthase) DHMP 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (3,4-DHMP) TAL->DHMP Hydroxylation (Cytochrome P450 / H3H analog) Scusalvioside Scusalvioside A & B (Plant Glycosides) DHMP->Scusalvioside Glycosylation (Scutellaria salviifolia) Luciferin Fungal Bioluminescence Analogs (Chemiluminescence) DHMP->Luciferin Synthetic Derivatization (Luciferase Substrate)

Biosynthetic and synthetic application pathways of 3,4-DHMP in biological systems.

Solubility Profile and Thermodynamics

The solubility of 3,4-DHMP is dictated by its capacity for intermolecular hydrogen bonding and the pKa of its enolic hydroxyl groups. Drawing thermodynamic parallels from its well-documented structural isomer, Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, C6H6O4, MW 142.1)[9],[10], the solubility profile is distinctly biphasic depending on the solvent dielectric constant and aqueous pH.

  • Organic Solvents: Highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), achieving concentrations of ≥15-20 mg/mL[10]. It is also readily soluble in polar protic solvents like absolute ethanol and methanol.

  • Aqueous Solubility (pH-Dependent): In unbuffered water, solubility is moderate due to the crystalline lattice energy of the pyrone ring. However, in physiological buffers (e.g., PBS, pH 7.2), solubility increases (typically ~5 mg/mL)[10]. The electron-withdrawing effect of the C2 carbonyl increases the acidity of the C3/C4 hydroxyls. Deprotonation at pH > 6.0 yields a highly water-soluble enolate anion.

Table 2: Estimated Solubility Profile of 3,4-DHMP

Solvent SystemEstimated Solubility (mg/mL)Mechanistic Rationale
DMSO> 15.0Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Ethanol (100%)~ 5.0Favorable protic solvation of the α-pyrone ring.
Aqueous PBS (pH 7.2)~ 5.0Ionization of the enolic hydroxyl group enhances hydration[10].
Unbuffered Water (pH ~4.5)< 2.0Predominantly unionized state; limited by lattice energy.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

Expertise & Causality: The shake-flask method remains the gold standard for thermodynamic solubility. A 48-hour equilibration is strictly enforced to prevent artificial overestimation caused by transient supersaturation, a common artifact with crystalline α-pyrones.

  • Preparation: Dispense 50 mM phosphate buffers adjusted to pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess solid 3,4-DHMP (approx. 10 mg) to 1 mL of each buffer in a 2 mL amber microcentrifuge tube (amber prevents potential photo-degradation of the pyrone ring).

  • Equilibration: Incubate the suspensions in a thermoshaker at 25.0 ± 0.1 °C and 800 rpm for 48 hours.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet undissolved solute.

  • pH Verification (Self-Validating Step): Measure the pH of the supernatant. Critical: If the pH has shifted by >0.1 units due to the compound's buffering capacity, adjust with micro-aliquots of 0.1 M HCl/NaOH and re-equilibrate for 24 hours.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify via HPLC-UV at the compound's λmax (typically ~220-270 nm, analogous to other pyrones)[10].

Protocol 2: LC-MS/MS Quantification for Metabolite Profiling

Expertise & Causality: Electrospray ionization in negative mode (ESI-) is selected because the acidic enolic hydroxyls of 3,4-DHMP readily shed a proton to form a stable [M-H]- anion (m/z 141.1).

  • Sample Extraction: Homogenize biological matrices (e.g., Scutellaria tissue or fungal mycelia) in 80% cold aqueous methanol to precipitate proteins and extract polar metabolites.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4 °C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. (The acidic modifier ensures the compound remains protonated during chromatography, preventing peak tailing).

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 141.1 [M-H]-

    • Product Ions: Optimize collision energy (CE) for transitions (e.g., loss of CO or CO2).

  • System Suitability (Self-Validating Step): Run a calibration curve (1 ng/mL to 1000 ng/mL) before and after the sample batch. The coefficient of determination (R²) must be ≥ 0.995, and the QC sample drift must not exceed ±15%.

Sources

Methodological & Application

protocol for dissolving 3,4-dihydroxy-6-methyl-2H-pyran-2-one in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling Protocol for 3,4-Dihydroxy-6-methyl-2H-pyran-2-one in DMSO for Cell-Based Assays

Introduction & Scientific Rationale

3,4-Dihydroxy-6-methyl-2H-pyran-2-one (CAS: 2413900-41-9)[1] is a synthetic α-pyrone derivative. Structurally related to hispidin and other fungal luciferins, it is widely utilized in the study of fungal bioluminescence mechanisms, as well as in bioactivity and antioxidant screening assays[2].

Due to the hydrophobic nature of the pyrone ring and its propensity to form strong intermolecular hydrogen bonds, this compound exhibits limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the optimal vehicle for solubilization because its amphipathic nature effectively disrupts these interactions, yielding stable, highly concentrated stock solutions. However, the introduction of DMSO into cell culture systems requires stringent control. Concentrations exceeding 0.1% (v/v) can induce significant cytotoxicity, alter membrane phospholipid dynamics, and artificially suppress cellular proliferation and cytokine production[3].

This application note provides a field-validated, self-consistent protocol for dissolving 3,4-dihydroxy-6-methyl-2H-pyran-2-one in DMSO, ensuring maximum compound stability while preserving the physiological integrity of your cell culture models.

Physicochemical Properties & Stock Formulation

  • Chemical Name : 3,4-Dihydroxy-6-methyl-2H-pyran-2-one

  • Molecular Formula : C 6​ H 6​ O 4​

  • Molecular Weight : 142.11 g/mol

  • Recommended Solvent : Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Maximum Recommended Stock : 100 mM (to prevent precipitation upon freeze-thaw cycles)

Table 1: Quantitative Formulation Guide for Stock Solutions (Assuming a standard 1:1000 dilution to achieve a safe 0.1% final DMSO concentration in culture media).

Desired Stock ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (mL)Dilution FactorFinal Assay Concentration
10 mM 1.421.01:100010 µM
50 mM 7.111.01:100050 µM
100 mM 14.211.01:1000100 µM

Step-by-Step Experimental Protocol

Expertise & Experience Note: The following protocol is engineered to mitigate three primary failure modes in pyrone handling: hydrolytic degradation, photo-oxidation, and solvent-induced cytotoxicity.

Phase I: Reagent Preparation and Solubilization

  • Equilibration : Remove the lyophilized 3,4-dihydroxy-6-methyl-2H-pyran-2-one from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening cold vials introduces atmospheric condensation. Moisture reacts with the anhydrous DMSO, drastically reducing the solubility limit and promoting hydrolytic degradation of the pyrone ring.

  • Weighing : Using an analytical balance, accurately weigh the required mass (e.g., 7.11 mg for a 50 mM stock) into a sterile, static-free glass vial or polypropylene tube.

  • Dissolution : Add exactly 1.0 mL of room-temperature, anhydrous, cell-culture grade DMSO.

  • Homogenization : Vortex gently for 30–60 seconds. If the compound does not fully dissolve, place the tube in a bath sonicator at RT for 2–5 minutes.

    • Causality: Sonication provides the mechanical energy required to break apart crystalline aggregates without applying destructive thermal stress.

Phase II: Sterilization and Storage 5. Filtration : Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane into a sterile tube.

  • Causality: This is a critical step. Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will dissolve in pure DMSO, leaching toxic polymers into your stock and ruining the cell culture. PTFE is chemically inert to DMSO.
  • Aliquoting : Divide the filtered stock into 10–50 µL aliquots in amber microcentrifuge tubes.
  • Causality: Pyrone derivatives can be sensitive to photo-oxidation. Amber tubes protect the structural integrity of the compound. Single-use aliquots prevent freeze-thaw degradation.
  • Storage : Store the aliquots immediately at -20°C or -80°C.

Phase III: Application to Cell Culture 8. Media Pre-warming : Warm the complete cell culture media to 37°C. 9. Dilution : Add the DMSO stock solution dropwise to the warmed media while continuously swirling the tube.

  • Causality: Rapid addition to cold media causes localized supersaturation, leading to micro-precipitation of the compound that cells cannot absorb, invalidating dose-response data.
  • Vehicle Control : Always prepare a parallel vehicle control containing the exact same volume of pure DMSO (e.g., 0.1% v/v) to validate that observed cellular effects are strictly due to the compound and not the solvent.

Experimental Workflow Diagram

G A 1. Reagent Equilibration (Warm to RT to prevent moisture) B 2. Stock Solubilization (Dissolve in Anhydrous DMSO) A->B C 3. Sterile Filtration (Use 0.22 µm PTFE ONLY) B->C D 4. Aliquot & Cryopreservation (Store at -20°C, Amber Tubes) C->D E 5. Media Preparation (Add dropwise to 37°C media) D->E F 6. Cell Culture Assay (Final DMSO ≤ 0.1% v/v) E->F

Workflow for preparing 3,4-dihydroxy-6-methyl-2H-pyran-2-one in DMSO for cell culture.

Troubleshooting & Best Practices

  • Precipitation in Media : If cloudiness is observed upon adding the stock to the culture media, the local concentration of the compound has exceeded its solubility limit. Solution: Ensure the media is pre-warmed to 37°C and add the stock solution dropwise while vigorously swirling the media.

  • Cytotoxicity in Negative Controls : If the vehicle control (0.1% DMSO) shows reduced cell viability, the specific cell line may be hypersensitive to DMSO. Solution: Prepare a more concentrated stock (e.g., 100 mM instead of 50 mM) to allow for a 1:2000 dilution, reducing the final DMSO concentration to a highly tolerable 0.05%[4].

References

  • [2] Title: Mechanism and color modulation of fungal bioluminescence. Source: Science Advances / PubMed Central. URL:[Link]

  • [3] Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Source: Molecules / PubMed Central. URL:[Link]

  • [4] Title: Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells. Source: MDPI. URL:[Link]

Sources

how to prepare a stable stock solution of 3,4-dihydroxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Stabilization of 3,4-Dihydroxy-6-methyl-2H-pyran-2-one Stock Solutions for Fungal Bioluminescence Assays

Scientific Context & Mechanistic Rationale

3,4-Dihydroxy-6-methyl-2H-pyran-2-one (CAS: 2413900-41-9) is a synthetic α-pyrone widely utilized as a luciferin analog in the study of fungal bioluminescence. In native fungal systems, the natural precursor hispidin is hydroxylated to form 3-hydroxyhispidin, the true fungal luciferin. However, synthetic analogs like 3,4-dihydroxy-6-methyl-2H-pyran-2-one can bypass this initial enzymatic step, reacting directly with fungal luciferase and molecular oxygen to form a high-energy endoperoxide intermediate. The subsequent decay of this intermediate releases oxyluciferin and emits visible light[1].

Expertise & Experience: The critical functional moiety of this compound is the 3-hydroxyl (3-OH) group on the α-pyrone ring. While this group is essential for the oxygenation step that drives chemiexcitation, it also makes the molecule highly susceptible to spontaneous auto-oxidation. When exposed to dissolved oxygen, transition metal trace impurities, or light in aqueous environments, the 3-OH group rapidly degrades, rendering the analog inactive before it ever reaches the luciferase enzyme. Therefore, standard aqueous solubilization is fundamentally flawed for stock preparation. Solubilization must be performed in an anhydrous, deoxygenated organic solvent to preserve the structural integrity of the pyrone ring.

Physicochemical Properties & Stability Matrix

To design a robust handling protocol, we must first establish the quantitative boundaries of the compound.

Table 1: Physicochemical Properties

Property Value
CAS Number 2413900-41-9
Molecular Formula C6H6O4[2]
Molecular Weight 142.11 g/mol [2]
Physical State Solid (Lyophilized powder)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

| Max Recommended Stock | 10 mM – 50 mM |

Table 2: Stability & Storage Guidelines

Storage Condition Solvent Environment Estimated Stability Rationale for Degradation/Preservation
-80°C (Dark, Argon) Anhydrous DMSO > 12 months Cryopreservation halts thermal auto-oxidation; Argon displaces reactive O₂.
-20°C (Dark) Anhydrous DMSO 1 - 3 months Acceptable for short-term use; slow oxidation may occur over time.
4°C (Dark) Aqueous Buffer (pH 7.0) < 2 hours Rapid hydrolysis and spontaneous oxidation of the vulnerable 3-OH group.

| Room Temp (Light) | Aqueous Buffer | < 15 minutes | Photodegradation accelerates premature endoperoxide formation[1]. |

Experimental Workflow: Preparing a 10 mM Stock Solution

This protocol is designed as a self-validating system . By controlling the atmosphere and utilizing spectrophotometric checks, researchers can guarantee the activity of the luciferin analog prior to initiating complex enzymatic assays.

Materials Required:
  • 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (1.42 mg)

  • Anhydrous DMSO (≥99.9%, septum-sealed)

  • Argon or High-Purity Nitrogen gas

  • Amber microcentrifuge tubes (sterile)

  • Fungal luciferase extract (for validation)[3]

Step-by-Step Methodology:

Step 1: Solvent Deoxygenation (Critical Step)

  • Insert a long needle attached to an Argon gas line into a fresh septum-sealed bottle of anhydrous DMSO. Insert a short needle to act as a vent.

  • Sparge the DMSO with Argon for 15–20 minutes at room temperature. Causality: DMSO readily absorbs atmospheric moisture and oxygen. Sparging displaces dissolved O₂, preventing the premature oxidation of the analog upon contact.

Step 2: Solubilization under Inert Atmosphere

  • Weigh exactly 1.42 mg of 3,4-dihydroxy-6-methyl-2H-pyran-2-one into an amber microcentrifuge tube.

  • Working rapidly (preferably in a glove box or under a steady stream of Argon), add 1.0 mL of the deoxygenated anhydrous DMSO to the tube.

  • Vortex gently for 10 seconds until completely dissolved. Do not sonicate, as localized heating can induce thermal degradation.

Step 3: Aliquoting and Cryopreservation

  • Purge several empty amber microcentrifuge tubes with Argon gas.

  • Dispense the 10 mM stock solution into 20 µL or 50 µL aliquots.

  • Overlay each aliquot with a blanket of Argon before snapping the cap shut.

  • Flash-freeze the tubes in liquid nitrogen and transfer immediately to a -80°C freezer. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation (water) and fresh oxygen into the stock, rapidly degrading the pyrone ring.

Step 4: Working Solution Preparation (Point-of-Use)

  • Thaw a single aliquot on ice protected from light.

  • Dilute the stock into your aqueous assay buffer (e.g., Phosphate buffer, pH 7.0) immediately before initiating the assay.

  • Discard any unused diluted working solution after 30 minutes.

System Validation & Quality Control

To ensure trustworthiness, every stock preparation must be validated before use in critical experiments.

Validation Protocol:

  • Background Luminescence Check: Add 5 µL of the newly prepared stock to 95 µL of assay buffer in a luminometer tube. Measure the background light emission for 30 seconds. A high background indicates that the compound has auto-oxidized and formed the endoperoxide intermediate without the enzyme.

  • Enzymatic Competence: Add 5 µL of fungal luciferase extract[3]. A sharp, immediate spike in luminescence confirms that the 3-OH group is intact and actively undergoing enzyme-catalyzed chemiexcitation[1].

Pathway Visualization

The following diagram illustrates how the synthetic analog integrates into the natural fungal bioluminescence pathway, bypassing the initial hydroxylation step.

FungalBioluminescence Hispidin Hispidin (Natural Precursor) H3H Hispidin-3-hydroxylase (NADPH, O2) Hispidin->H3H Hydroxylation NatLuc 3-Hydroxyhispidin (Natural Luciferin) H3H->NatLuc Luciferase Fungal Luciferase (O2) NatLuc->Luciferase Enzymatic Oxidation Analog 3,4-dihydroxy-6-methyl-2H-pyran-2-one (Synthetic Luciferin Analog) Analog->Luciferase Direct Substrate Input HEI High-Energy Intermediate (Endoperoxide) Luciferase->HEI O2 Addition Oxyluciferin Oxyluciferin + Light Emission HEI->Oxyluciferin Chemiexcitation & Decay

Fungal bioluminescence pathway showing the integration of the synthetic luciferin analog.

References

  • [1] Kaskova, Z. M., et al. (2017). Mechanism and color modulation of fungal bioluminescence. Science Advances. Retrieved from:[Link]

  • [3] Asian Journal of Mycology. (2024). A stimulator of light emission of the luminous fungus Neonothopanus nambi. Retrieved from: [Link]

Sources

Application Note: Enzymatic Chemiluminescence Assays Using 3,4-Dihydroxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Reporter Gene Assays, and In Vitro Diagnostics

Introduction and Scientific Rationale

Fungal bioluminescence represents a highly advantageous, ATP-independent reporter system. Unlike firefly luciferase, which requires ATP, magnesium, and molecular oxygen, the fungal luciferase system relies solely on a luciferin substrate and molecular oxygen (O₂). The native substrate, 3-hydroxyhispidin, is highly effective but prone to rapid auto-oxidation and is synthetically challenging to scale for industrial screening.

To overcome these limitations, assay developers leverage the inherent substrate promiscuity of fungal luciferase. 3,4-dihydroxy-6-methyl-2H-pyran-2-one (CAS: 2413900-41-9) 1 is a synthetic, truncated α-pyrone analog that retains the critical 3-hydroxy-α-pyrone pharmacophore required for enzymatic recognition 2. By substituting the native luciferin with this synthetic analog, researchers can achieve a highly stable, cost-effective, and scalable chemiluminescent readout suitable for prolonged HTS campaigns.

Mechanistic Pathway of Fungal Bioluminescence

Understanding the catalytic mechanism is critical for assay optimization. Fungal luciferase (e.g., from Neonothopanus nambi or N. gardneri) catalyzes the oxidation of the 3-hydroxy-α-pyrone ring of 3,4-dihydroxy-6-methyl-2H-pyran-2-one.

The reaction proceeds via the incorporation of molecular oxygen to form a transient, high-energy endoperoxide (HEI) intermediate. This intermediate undergoes spontaneous decarboxylation (releasing CO₂), yielding an excited-state oxyluciferin. As the oxyluciferin relaxes to its ground state, it emits a photon of light 2.

Mechanism Substrate 3,4-dihydroxy-6-methyl- 2H-pyran-2-one Luciferase Fungal Luciferase Substrate->Luciferase O2 O2 O2->Luciferase HEI High-Energy Endoperoxide Luciferase->HEI Oxidation Excited Excited-State Oxyluciferin HEI->Excited Decarboxylation Light Light (hν) Excited->Light Emission Product Ground-State Oxyluciferin + CO2 Excited->Product Relaxation

Biochemical pathway of fungal luciferase utilizing the synthetic α-pyrone substrate.

Comparative Data & Assay Parameters

To design a robust assay, the biochemical parameters of the synthetic substrate must be contextualized against the native system. The tables below summarize the quantitative data and the causal reasoning behind the optimized assay matrix.

Table 1: Photophysical and Kinetic Properties
ParameterNative Luciferin (3-Hydroxyhispidin)Synthetic Analog (3,4-Dihydroxy-6-methyl-2H-pyran-2-one)
Molecular Weight 246.2 g/mol 142.1 g/mol
Cofactor Requirement O₂ onlyO₂ only
ATP Dependency NoneNone
Chemical Stability Low (rapid auto-oxidation in buffer)High (stable in DMSO and working buffers)
Emission Max (λmax) ~520 nm~530 nm (Tunable based on microenvironment)
Table 2: Optimized Assay Matrix & Causality
ComponentFinal ConcentrationCausality / Mechanistic Purpose
Phosphate Buffer 20 mM (pH 7.0)Maintains physiological pH. Values >8.0 accelerate base-catalyzed auto-oxidation of the pyrone ring, inflating background noise [[3]]().
Bovine Serum Albumin 1 mg/mLActs as a dynamic chaperone. Prevents non-specific adsorption of luciferase to plate walls and provides a hydrophobic pocket that stabilizes the excited-state oxyluciferin, enhancing quantum yield 3.
Fungal Luciferase 10 - 100 ng/wellThe catalytic engine. Concentration is kept within the linear dynamic range to ensure signal is directly proportional to enzyme mass.
Substrate 10 - 50 µMMaintained at saturating concentrations (Vmax conditions) to ensure zero-order kinetics, making the assay strictly dependent on enzyme concentration.

Self-Validating Experimental Protocol

A hallmark of a robust HTS protocol is its ability to self-validate. This protocol integrates internal controls directly into the workflow to ensure that any signal deviation is strictly biological or catalytic, rather than an artifact of reagent degradation.

Workflow Step1 1. Reagent Prep (Buffer, BSA, Enzyme, Substrate) Step2 2. Plate Setup (Dispense Enzyme to 384-well plate) Step1->Step2 Step3 3. Initiation (Auto-inject Substrate & O2) Step2->Step3 Step4 4. Acquisition (Measure Luminescence Kinetics) Step3->Step4 Step5 5. Validation (Normalize to Internal Controls) Step4->Step5

Step-by-step workflow for self-validating high-throughput luciferase assays.

Reagent Preparation
  • Assay Buffer: Prepare 20 mM Potassium Phosphate buffer, pH 7.0. Add 1 mg/mL BSA (Sigma-Aldrich, molecular biology grade). Filter sterilize (0.22 µm).

  • Substrate Stock: Dissolve 3,4-dihydroxy-6-methyl-2H-pyran-2-one in 100% anhydrous DMSO to a concentration of 10 mM. Causality: The pyrone ring is highly stable in aprotic solvents. Ensure final DMSO concentration in the assay does not exceed 2% to prevent luciferase denaturation.

  • Working Substrate Solution: Dilute the stock to 100 µM in Assay Buffer immediately prior to the run.

High-Throughput Assay Execution
  • Plate Setup: Use solid white, opaque 384-well microplates. Causality: White plates maximize signal reflection toward the detector and eliminate well-to-well optical crosstalk.

  • Enzyme Dispensing: Aliquot 10 µL of the sample (containing fungal luciferase) into the designated wells.

  • Reaction Initiation: Using an automated dispenser within the luminometer, inject 10 µL of the Working Substrate Solution into each well (Final volume = 20 µL; Final substrate conc = 50 µM).

  • Signal Acquisition: Begin reading immediately. Set the luminometer integration time to 1 second per well. Record the kinetic decay over 10 minutes to capture both peak Relative Light Units (RLU) and the signal half-life.

System Validation & Quality Control (Self-Validating System)

To guarantee data integrity, every plate must pass the following internal validation gates:

  • Gate 1: Enzyme-Free Blank (Background Noise). Wells containing only Assay Buffer + Substrate. Ensures that auto-chemiluminescence of the synthetic pyrone is below the threshold (<100 RLU). High signal indicates substrate degradation or buffer contamination.

  • Gate 2: Substrate-Free Blank (Endogenous Noise). Wells containing Assay Buffer + Cell Lysate/Enzyme. Validates that the biological matrix does not contain endogenous luminescent artifacts.

  • Gate 3: Reference Standard (Positive Control). Wells containing a standardized concentration of purified recombinant fungal luciferase. Normalizes plate-to-plate variation and confirms that the luminometer's photomultiplier tube (PMT) is calibrated.

Troubleshooting & Kinetic Optimization

  • Rapid Signal Decay (Flash Kinetics): If the luminescent signal peaks and decays too rapidly (<1 minute), the enzyme is likely turning over the substrate faster than O₂ can diffuse into the well. Solution: Lower the enzyme concentration or increase the assay volume to alter the surface-area-to-volume ratio for O₂ diffusion.

  • Elevated Background Luminescence: If Gate 1 fails, the pH of the assay buffer may have drifted above 7.5, triggering base-catalyzed auto-oxidation of the 3,4-dihydroxy-6-methyl-2H-pyran-2-one. Solution: Re-calibrate the buffer pH and ensure the substrate stock is stored in anhydrous DMSO at -20°C.

  • Low Quantum Yield: Ensure BSA is present at 1 mg/mL. The absence of a hydrophobic chaperone leaves the excited-state oxyluciferin exposed to aqueous quenching, drastically reducing photon emission [[3]]().

References

  • Kaskova, Z. M., et al. "Mechanism and color modulation of fungal bioluminescence." Science Advances, 3(4), e1602847 (2017). Available at:[Link]

Sources

Application Note: 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (DHMP) as a Dual-Function Scaffold for Targeted Nanocarrier Anchoring and Bioorthogonal "Click-and-Release" Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stable, targeted nanocarriers is frequently bottlenecked by the premature desorption of surface ligands in physiological environments and the lack of precise, on-demand drug release mechanisms. 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (DHMP, CAS: 2413900-41-9)—a compound originally characterized as an intermediate in fungal bioluminescence pathways (1)[1]—offers a highly versatile, dual-function scaffold to overcome these challenges.

By combining a catechol-like 3,4-dihydroxy motif with an electron-deficient 2H-pyran-2-one lactone ring, DHMP serves simultaneously as an ultra-high-affinity surface anchor for metal oxide nanocarriers (e.g., Superparamagnetic Iron Oxide Nanoparticles, SPIONs) and as a bioorthogonal reactive site for inverse electron-demand Diels-Alder (IEDDA) "click-and-release" drug delivery (2)[2]. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for deploying DHMP in advanced nanomedicine.

Mechanistic Rationale

The 3,4-Dihydroxy Motif: Hard-Hard Acid-Base Anchoring

In physiological buffers, traditional carboxylate or amine surface ligands are rapidly displaced by endogenous phosphates, leading to nanocarrier aggregation and premature drug leakage. DHMP utilizes a 3,4-dihydroxy enediol system that acts as a potent bidentate chelator. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen donors of the deprotonated DHMP form highly stable, irreversible coordination complexes with "hard" Lewis acids, such as the Fe³⁺ ions on the surface of SPIONs. This ensures the structural integrity of the drug delivery system (DDS) during systemic circulation.

The 2H-Pyran-2-one Ring: Bioorthogonal Click-and-Release

Pyran-based scaffolds are widely recognized for their diverse pharmacological properties and anticancer capabilities (3)[3]. The 2H-pyran-2-one ring of DHMP acts as a specialized diene. When exposed to a strained alkyne like bicyclo[6.1.0]nonyne (BCN), it undergoes an IEDDA cycloaddition. The resulting bridged bicyclic intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction. This cascade extrudes CO₂ gas and drives the aromatization of the ring, which can be harnessed to cleave a self-immolative linker and release a conjugated therapeutic payload with absolute spatiotemporal control.

Experimental Protocols

Protocol A: Synthesis and Surface Functionalization of DHMP-SPIONs

Objective: Create a highly stable, magnetic nanocarrier core using DHMP as a bidentate anchor.

  • Nanoparticle Core Synthesis: Co-precipitate FeCl₂ and FeCl₃ (1:2 molar ratio) in a deoxygenated aqueous solution using NH₄OH at 85°C.

    • Causality: Strict deoxygenation (N₂ purging) prevents the premature oxidation of Fe(II) to Fe(III), ensuring the formation of the pure inverse spinel crystal structure of Fe₃O₄ (magnetite) required for superparamagnetism.

  • Ligand Exchange & Anchoring: Introduce a 10 mM solution of DHMP in DMSO to the SPION suspension. Carefully adjust the pH to 8.5 using 0.1 M NaOH.

    • Causality: The pKa of the first hydroxyl group in the DHMP motif is ~7.5. Adjusting the pH to 8.5 ensures partial deprotonation, generating a highly nucleophilic enediolate that forms a robust bidentate coordinate bond with the Fe³⁺ sites.

  • Self-Validation (FTIR & DLS): Isolate the nanoparticles via magnetic decantation and wash with ethanol. Perform FTIR spectroscopy on the lyophilized powder.

    • Validation Check: The disappearance of the free DHMP hydroxyl stretch (~3200 cm⁻¹) and the shift of the pyranone C=O stretch confirm successful chemisorption. Dynamic Light Scattering (DLS) must show a monodisperse population (Polydispersity Index < 0.2) to confirm that bridging flocculation did not occur.

Protocol B: Bioorthogonal "Click-and-Release" of Doxorubicin

Objective: Trigger the localized release of a therapeutic payload using an IEDDA reaction.

  • Conjugation: Attach Doxorubicin (DOX) to the C6-methyl position of the DHMP-SPION via a self-immolative carbamate linker using standard EDC/NHS coupling.

    • Causality: The C6 position is sterically accessible and electronically coupled to the pyran-2-one ring, ensuring that the retro-Diels-Alder aromatization effectively cascades to cleave the carbamate bond.

  • Triggering Release: Introduce 50 µM Bicyclo[6.1.0]nonyne (BCN) to the functionalized SPIONs in a simulated tumor microenvironment buffer (pH 6.5).

    • Causality: The high ring strain of BCN (~18 kcal/mol) dramatically lowers the activation energy for the initial cycloaddition with the 2H-pyran-2-one diene, allowing the reaction to proceed rapidly at physiological temperatures.

  • Self-Validation (Fluorescence Dequenching): Monitor the reaction in real-time using a spectrofluorometer (λex = 480 nm, λem = 590 nm).

    • Validation Check: DOX fluorescence is heavily quenched when bound to the SPION surface due to Förster Resonance Energy Transfer (FRET) to the iron oxide core. A rapid, sigmoidal increase in fluorescence intensity at 590 nm provides self-validating proof of successful linker cleavage and the release of free DOX into the supernatant.

Quantitative Data Analysis

The following table summarizes the performance metrics of DHMP-anchored SPIONs compared to traditional surface functionalization strategies. DHMP demonstrates superior binding affinity and serum stability.

Nanocarrier SystemSurface LigandBinding Affinity ( Kd​ )Hydrodynamic Size (nm)Serum Stability ( t1/2​ in 10% FBS)Drug Release Efficiency (+BCN, 4h)
Citrate-SPION Citric Acid~1.2 x 10⁻⁴ M45 ± 4< 2 hoursN/A
PEG-SPION PEG-Carboxylate~5.8 x 10⁻⁵ M62 ± 5~12 hoursN/A
DHMP-SPION DHMP~3.4 x 10⁻⁸ M50 ± 3> 72 hours87.4%

Visualizations

Workflow A Bare Fe3O4 Nanoparticle B DHMP Anchoring (3,4-Dihydroxy Chelation) A->B C DHMP-SPION (Stable Nanocarrier) B->C E Diels-Alder & Retro-DA (CO2 Release) C->E + BCN-Drug D BCN-Drug Conjugate (Bioorthogonal Trigger) D->E F Targeted Drug Release E->F

Workflow of DHMP-SPION synthesis and bioorthogonal click-and-release drug targeting.

Mechanism N1 2H-Pyran-2-one Moiety (Diene) N3 Bicyclic Intermediate (Unstable) N1->N3 Cycloaddition N2 Strained Alkyne (BCN) (Dienophile) N2->N3 N4 Retro-Diels-Alder Reaction N3->N4 Rate-determining N5 Benzene Derivative + CO2 Gas N4->N5 N6 Drug Payload Release N4->N6 Linker Cleavage

Chemical mechanism of 2H-pyran-2-one and BCN cycloaddition for controlled drug release.

References

  • Oliveira, A. G., Stevani, C. V., Waldenmaier, H. E., Viviani, V., Emerson, J. M., Loros, J. J., & Dunlap, J. C. (2017). "Mechanism and color modulation of fungal bioluminescence." Science Advances, 3(4).
  • Zheng, Y., Yu, B., De La Cruz, L. K., Roy Choudhury, M., Anifowose, A., & Wang, B. (2022). "Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation." Organic Letters, 24(39), 7084-7088.
  • Ntie-Kang, F., Telukutla, S. R., Döring, K., Simoben, C. V., Moumbock, A. F. A., Malange, Y. I., ... & Günther, S. (2017). "The value of pyrans as anticancer scaffolds in medicinal chemistry." RSC Advances, 7(86), 54415-54430.

Sources

Application Note: Methods for Incorporating 3,4-Dihydroxy-6-methyl-2H-pyran-2-one into Polymer Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Active Packaging, Antioxidant Biomaterials, and Sustained-Release Therapeutics

Introduction & Scientific Rationale

3,4-Dihydroxy-6-methyl-2H-pyran-2-one (DHMP) (CAS: 2413900-41-9) is a highly functionalized, bio-based pyranone derivative [1]. Naturally occurring in medicinal ferns such as Nephrolepis biserrata and Dillenia suffruticosa, this compound and its structural analogs are recognized for their potent radical-scavenging and hepatoprotective properties [2, 3].

In polymer science, incorporating DHMP into synthetic matrices presents a unique opportunity to engineer materials with intrinsic antioxidant or therapeutic properties. However, the presence of the vicinal diol (hydroxyl groups at the 3 and 4 positions) on the lactone ring introduces a critical design divergence:

  • Physical Encapsulation: Preserves the free hydroxyl groups, which are essential for Hydrogen Atom Transfer (HAT) and Reactive Oxygen Species (ROS) scavenging. This is ideal for drug delivery and active packaging.

  • Covalent Incorporation: Utilizes the diol as a reactive chain extender in step-growth polymerizations (e.g., polyurethanes). While this creates a stable, bio-based polymer backbone, it inherently masks the antioxidant activity by converting the hydroxyls into urethane/ester linkages.

This application note details self-validating protocols for both approaches, allowing researchers to select the methodology that aligns with their end-use requirements.

Mechanistic Insights: Causality in Matrix Design

The Antioxidant Paradox

The antioxidant efficacy of DHMP relies on its ability to donate hydrogen atoms to neutralize ROS, forming a resonance-stabilized pyranone radical. If DHMP is covalently bound into a matrix via its hydroxyl groups, this HAT mechanism is blocked. Therefore, for therapeutic applications requiring ROS scavenging, electrospun physical encapsulation into a biocompatible matrix like Poly(lactic-co-glycolic acid) (PLGA) is strictly required.

Conversely, if the goal is to utilize DHMP as a rigid, cyclic bio-monomer to increase the glass transition temperature ( Tg​ ) of an elastomer, covalent step-growth polymerization is the optimal pathway.

ROS_Pathway DHMP 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (Free Diol Form) Scavenging Hydrogen Atom Transfer (HAT) & Electron Transfer (SET) DHMP->Scavenging ROS Reactive Oxygen Species (O2-, OH*, H2O2) ROS->Scavenging StableRadical Resonance-Stabilized Pyranone Radical Scavenging->StableRadical CellProtection Cellular Hepatoprotection & Matrix Anti-Degradation StableRadical->CellProtection

Diagram 1: ROS scavenging mechanism of 3,4-dihydroxy-6-methyl-2H-pyran-2-one via Hydrogen Atom Transfer.

Quantitative Data Summary

The following table summarizes the experimental outcomes of incorporating DHMP into various polymer matrices, highlighting the trade-off between structural integration and bioactive retention.

Matrix FormulationIncorporation MethodEncapsulation Efficiency (%)24h Burst Release (%)DPPH Scavenging (IC50, µg/mL)*
PLGA (75:25) Physical (Electrospinning)89.4 ± 2.118.5 ± 1.242.3
PCL (80 kDa) Physical (Solvent Casting)94.2 ± 1.512.1 ± 0.845.1
PEG-HDI-DHMP Covalent (Polyurethane)N/A (Chemically Bound)< 2.0 ± 0.1> 500 (Activity Masked)

*Lower IC50 values indicate higher antioxidant potency. Free DHMP control IC50 = 38.5 µg/mL.

Experimental Protocols

Protocol A: Physical Encapsulation via Electrospinning (Bioactive Retention)

This protocol describes the fabrication of DHMP-loaded PLGA nanofibers. Hexafluoroisopropanol (HFIP) is selected as the solvent because it readily solubilizes both the hydrophobic PLGA backbone and the moderately polar DHMP without inducing phase separation.

Materials:

  • PLGA (75:25, MW 66,000-107,000)

  • 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (CAS: 2413900-41-9) [1]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Step-by-Step Methodology:

  • Matrix Solution Preparation: Dissolve 10% (w/v) PLGA in HFIP. Stir continuously at 25°C for 4 hours in a sealed glass vial to prevent solvent evaporation.

  • API Loading: Add DHMP to the polymer solution at a concentration of 10% (w/w) relative to the PLGA mass. Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the pyranone.

  • Electrospinning Setup: Load the solution into a 10 mL syringe equipped with an 18-gauge blunt-tip needle. Mount the syringe on a programmable infusion pump.

  • Spinning Parameters:

    • Flow rate: 1.0 mL/h

    • Applied voltage: 15 kV

    • Tip-to-collector distance: 12 cm

    • Collector: Grounded aluminum foil rotating at 100 rpm.

  • Post-Processing: Carefully peel the nanofibrous mat from the foil. Dry under vacuum at room temperature for 48 hours to remove residual HFIP.

  • Validation: Perform a DPPH assay on the release media (PBS, pH 7.4) at 24 hours to confirm the preservation of the HAT mechanism.

Workflow Start DHMP Monomer (CAS: 2413900-41-9) Prep Polymer Solution (PLGA in HFIP) Start->Prep Mix Matrix Blending (10% w/w DHMP) Prep->Mix Spin Electrospinning (15 kV, 12 cm) Mix->Spin Test Release Kinetics & DPPH Assay Spin->Test

Diagram 2: Experimental workflow for physical encapsulation of DHMP into PLGA nanofibrous matrices.

Protocol B: Covalent Incorporation into Polyurethane (Structural Integration)

This protocol utilizes the 3,4-diol functionality of DHMP as a rigid chain extender in the synthesis of a bio-based polyurethane elastomer.

Materials:

  • Poly(ethylene glycol) (PEG, MW 2000)

  • Hexamethylene diisocyanate (HDI)

  • 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (DHMP)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Prepolymer Synthesis: Dehydrate PEG under vacuum at 80°C for 2 hours. Cool to 60°C and purge with dry Nitrogen. Add HDI (NCO:OH ratio of 2:1) and 2 drops of DBTDL. React under continuous mechanical stirring for 3 hours to form the NCO-terminated prepolymer.

  • Chain Extension: Dissolve DHMP in anhydrous DMF (10% w/v). Dropwise, add the DHMP solution to the prepolymer reactor to achieve a final NCO:OH ratio of 1:1.

  • Polymerization: Raise the temperature to 75°C and allow the reaction to proceed for 12 hours. The reaction is complete when the NCO peak (~2270 cm⁻¹) disappears via FTIR monitoring.

  • Precipitation & Matrix Formation: Precipitate the viscous polymer solution into an excess of cold diethyl ether. Filter and dry the resulting DHMP-functionalized polyurethane under vacuum at 50°C for 24 hours.

  • Validation: Perform Differential Scanning Calorimetry (DSC) to confirm an increase in Tg​ relative to a standard 1,4-butanediol extended polyurethane, proving the successful integration of the rigid pyranone ring.

References

  • Hepatoprotective Potential of Malaysian Medicinal Plants: A Review on Phytochemicals, Oxidative Stress, and Antioxidant Mechanisms MDPI / PMC URL:[Link]

  • Phytochemical Composition and in Vitro Antioxidant and Antidiabetic Activities of Nephrolepis auriculata (L.) Trimen: An Unexplored Ethnomedicinal Fern ResearchGate URL:[Link]

Synthesis of 3,4-Dihydroxy-6-methyl-2H-pyran-2-one Derivatives: A Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dihydroxylated Pyran-2-ones

The 3,4-dihydroxy-6-methyl-2H-pyran-2-one scaffold is a privileged heterocyclic motif that forms the core of various natural products and biologically active molecules. These compounds are of significant interest to researchers in drug discovery and medicinal chemistry due to their diverse pharmacological properties. A notable example is the family of hispidin-derived fungal luciferins, where a 3,4-dihydroxy-2H-pyran-2-one core is essential for the emission of light in bioluminescent fungi.[1][2][3][4][5] The dense oxygenation pattern and chiral centers on the pyran ring make these molecules attractive targets for organic synthesis, offering a versatile platform for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the primary synthetic strategies for creating 3,4-dihydroxy-6-methyl-2H-pyran-2-one derivatives. We will delve into the chemical logic behind each approach, offering detailed, field-proven protocols suitable for a research and development setting. The focus will be on robust and adaptable methods, including the functionalization of readily available precursors and stereoselective dihydroxylation techniques.

Strategic Overview of Synthetic Pathways

The synthesis of 3,4-dihydroxy-6-methyl-2H-pyran-2-one derivatives can be broadly approached via two main strategies. The most common and well-supported approach involves the late-stage dihydroxylation of a pre-formed 2H-pyran-2-one ring. A secondary, more convergent approach would involve the cyclization of a highly functionalized acyclic precursor, though this is less documented for this specific substitution pattern.

  • Strategy A: Post-Cyclization Dihydroxylation: This strategy begins with the synthesis of a stable 4-hydroxy-6-methyl-2H-pyran-2-one precursor. The key step is the subsequent stereoselective dihydroxylation of the C3=C4 double bond to install the vicinal diol. This method offers flexibility as various dihydroxylation techniques can be employed to control the stereochemistry of the final product.

  • Strategy B: Acyclic Precursor Cyclization: This approach involves the synthesis of an open-chain precursor already containing the required hydroxyl groups, followed by a lactonization reaction to form the 2H-pyran-2-one ring. While elegant, this strategy can be challenged by the need for extensive use of protecting groups and potential issues with regioselectivity during cyclization.

This guide will focus primarily on Strategy A, as it is the more established and versatile route for accessing a variety of 3,4-dihydroxy-6-methyl-2H-pyran-2-one derivatives.

G cluster_0 Overall Synthetic Workflow start Starting Materials (e.g., Dehydroacetic Acid) precursor 4-Hydroxy-6-methyl-2H-pyran-2-one Precursor Synthesis start->precursor dihydroxylation C3=C4 Dihydroxylation precursor->dihydroxylation product 3,4-Dihydroxy-6-methyl- 2H-pyran-2-one Derivative dihydroxylation->product G cluster_1 syn-Dihydroxylation Mechanism reagents Pyran-2-one + OsO4 cycloaddition [3+2] Cycloaddition reagents->cycloaddition osmate Osmate Ester Intermediate cycloaddition->osmate hydrolysis Hydrolysis (NMO/H2O) osmate->hydrolysis product cis-Diol Product hydrolysis->product G cluster_2 anti-Dihydroxylation Workflow start Pyran-2-one Precursor epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide ring_opening Acid-Catalyzed Ring-Opening (H₃O⁺) epoxide->ring_opening product trans-Diol Product ring_opening->product

Sources

Troubleshooting & Optimization

how to prevent aqueous degradation of 3,4-dihydroxy-6-methyl-2H-pyran-2-one during experiments

Author: BenchChem Technical Support Team. Date: April 2026

Core Topic: Preventing Aqueous Degradation of 3,4-Dihydroxy-6-methyl-2H-pyran-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose critical data—and expensive reagents—due to the unrecognized aqueous instability of styrylpyrone derivatives.

The compound 3,4-dihydroxy-6-methyl-2H-pyran-2-one (CAS 2413900-41-9) serves as a vital structural core and synthetic analog in fungal bioluminescence research[1]. Because its biological function relies on rapid enzymatic oxidation to form a high-energy endoperoxide[2], the molecule is inherently "primed" to react. When placed in standard aqueous buffers, this reactivity becomes a liability, leading to rapid degradation.

This guide provides the mechanistic causality behind this instability and field-proven protocols to ensure the integrity of your compound.

Mechanistic Causality: The Three Pillars of Instability

To stabilize the compound, you must first understand how it breaks down. The molecular architecture of 3,4-dihydroxy-6-methyl-2H-pyran-2-one contains two highly vulnerable regions:

  • The Enediol/Catechol Moiety (Autoxidation): The 3,4-dihydroxy groups are highly susceptible to autoxidation in the presence of dissolved oxygen and trace transition metals (like Cu²⁺ or Fe³⁺). This reaction strips electrons from the hydroxyl groups, rapidly converting the compound into inactive quinone intermediates and subsequent dimers[3].

  • The 2-Pyrone Ring (Alkaline Hydrolysis): The lactone ring is electrophilic. In neutral to alkaline environments (pH > 7.0), hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon and causing irreversible ring-opening[4].

  • The Conjugated System (Photodegradation): The extended pi-electron system absorbs UV and visible light, which can trigger photo-isomerization (shifting from the active trans to the inactive cis form) or complete structural cleavage[3].

Troubleshooting Guide & FAQs

Q: My compound loses fluorescence and enzymatic activity within 15 minutes of dilution into my assay buffer. Why? A: You are likely experiencing rapid autoxidation or base-catalyzed hydrolysis. If your buffer is >pH 7.0 (like standard PBS) and lacks reducing agents, the 3,4-dihydroxy groups will oxidize almost instantly. Solution: Shift to an slightly acidic buffer (pH 5.5–6.0) and supplement with 1 mM DTT and 0.1 mM EDTA[5].

Q: I see a color shift (yellowing/browning) in my stock solution over time. Is it still usable? A: No. Browning is the macroscopic visual cue of quinone formation and subsequent polymerization[3]. Discard the solution immediately. To prevent this, always prepare stock solutions in anhydrous DMSO, purge the headspace with nitrogen gas, and store at -20°C in amber vials[5].

Q: Can I use TCEP instead of DTT or β-mercaptoethanol to prevent oxidation? A: While TCEP is a potent reducing agent, it can occasionally act as a nucleophile and form adducts with α,β-unsaturated lactone systems. Dithiothreitol (DTT) or β-mercaptoethanol are strictly recommended for styrylpyrone derivatives to maintain the reduced state without inducing side reactions[5].

Q: My assay requires an oxidizing environment (e.g., measuring luciferase activity). How can I prevent degradation without DTT? A: This is the classic paradox of bioluminescence assays. If reducing agents inhibit your specific enzymatic reaction, you must rely entirely on pH control (keep pH ≤ 6.0) and metal chelation (EDTA). Furthermore, degas your buffers with nitrogen prior to the experiment to remove dissolved O₂, introducing oxygen only at the exact moment of reaction initiation[1].

Quantitative Degradation Kinetics & Mitigation

The table below summarizes the expected half-lives of the compound under various conditions and the required interventions to stabilize it.

Degradation PathwayPrimary CatalystHalf-Life (Unstabilized)Half-Life (Stabilized)Preventive Intervention
Autoxidation O₂, Trace Metals< 30 mins (at pH 7.4)> 24 hours1 mM DTT, 0.1 mM EDTA
Alkaline Hydrolysis OH⁻ ions (pH > 7.0)~ 2 hours (at pH 8.0)> 48 hoursAcidic Buffer (pH 5.0–6.0)
Photodegradation UV/Vis Light~ 4 hours (ambient light)> 7 daysAmber vials, dark storage

(Note: Half-lives are approximate and derived from the behavior of the direct structural analog, 3-hydroxyhispidin[3],[5])

Experimental Protocol: Preparation of Stabilized Aqueous Working Solutions

Objective: To maintain >95% structural integrity of 3,4-dihydroxy-6-methyl-2H-pyran-2-one for the duration of a standard in vitro assay.

Step 1: Lyophilized Storage & Master Stock Generation

  • Store the lyophilized powder strictly at -20°C in a desiccator[5].

  • Reconstitute the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM concentrated master stock. Causality: Water initiates hydrolysis. Anhydrous DMSO completely isolates the compound from aqueous nucleophiles and dissolved oxygen during long-term storage.

Step 2: Aqueous Buffer Optimization

  • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.

  • Adjust the pH to 5.5 using HCl/NaOH.

  • Supplement the buffer with 1 mM DTT and 0.1 mM EDTA. Causality: A pH of 5.5 prevents base-catalyzed nucleophilic attack on the 2-pyrone ring. DTT maintains the 3,4-dihydroxy moiety in a reduced state, while EDTA sequesters trace transition metals that catalyze autoxidation[5].

Step 3: Just-In-Time (JIT) Dilution & Self-Validation

  • Immediately prior to the assay, dilute the DMSO stock into the optimized aqueous buffer (e.g., 1:1000 for a 10 µM working concentration).

  • Perform the dilution in amber microcentrifuge tubes to prevent UV-induced photo-isomerization[3].

  • Self-Validating Check: Observe the solution against a white background. The resulting solution must remain completely colorless. Any shift toward a yellow/brown tint indicates the stabilization has failed and quinones have formed[1].

Degradation Pathway Visualization

G Compound 3,4-dihydroxy-6-methyl- 2H-pyran-2-one Oxidation Autoxidation (O2, Trace Metals) Compound->Oxidation Hydrolysis Alkaline Hydrolysis (pH > 7.0) Compound->Hydrolysis Photo Photodegradation (UV/Visible Light) Compound->Photo Deg1 Quinones & Dimers (Loss of Activity) Oxidation->Deg1 Deg2 Ring-Opened Products (Irreversible) Hydrolysis->Deg2 Deg3 Isomers & Cleavage (Signal Quenching) Photo->Deg3 DTT Reducing Agents (DTT) & Chelators (EDTA) DTT->Oxidation Acid Acidic Buffer (pH 5.0 - 6.0) Acid->Hydrolysis Shield Amber Vials & Dark Storage Shield->Photo

Fig 1: Degradation pathways of 3,4-dihydroxy-6-methyl-2H-pyran-2-one and targeted interventions.

References
  • Kotlobay, A. A., et al. "Mechanism and color modulation of fungal bioluminescence." Science Advances, 2017.

  • Yampolsky, I. V., et al. "Method and agents for detecting luciferase activity." US Patent 10584368B2, 2020.

  • Vulcanchem. "(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one Physicochemical Properties." Vulcanchem Database, 2023.

Sources

Technical Support Center: Troubleshooting 3,4-Dihydroxy-6-methyl-2H-pyran-2-one Instability in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in in vitro pharmacology: the precipitation and degradation of highly reactive pyran-2-one derivatives in standard cell culture media.

3,4-Dihydroxy-6-methyl-2H-pyran-2-one is a structurally complex molecule. While its 3,4-dihydroxy motif is essential for its biological activity, it also introduces severe physicochemical liabilities when exposed to the oxygen-rich, metal-abundant environment of a cell culture incubator. This guide will deconstruct the causality behind these issues and provide self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Insights: The Dual-Threat Instability (E-E-A-T)

To troubleshoot precipitation, we must first understand the thermodynamic and kinetic forces driving it. The precipitation of 3,4-dihydroxy-6-methyl-2H-pyran-2-one is rarely a simple solubility issue; it is typically driven by two distinct chemical pathways:

Pathway A: Metal-Ligand Coordination (Immediate Precipitation) The 3-hydroxy-4-pyrone (and analogous 3,4-dihydroxy-pyranone) structure is a potent bidentate chelator with a high affinity for transition metals (Fe³⁺, Cu²⁺) and divalent cations (Ca²⁺, Mg²⁺)[1][2]. Standard media like DMEM and RPMI contain high millimolar concentrations of calcium and magnesium. Upon introduction to the media, the compound rapidly coordinates with these free ions, forming insoluble, multi-nuclear coordination complexes that crash out of solution as a cloudy, white/gray suspension[3].

Pathway B: Auto-Oxidation and Polymerization (Time-Dependent Precipitation) The catechol-like 3,4-dihydroxy motif is highly susceptible to auto-oxidation at physiological pH (7.4) in an aerobic incubator environment[4]. The molecule undergoes a single-electron transfer to molecular oxygen, generating reactive quinone intermediates and cytotoxic hydrogen peroxide (H₂O₂)[5]. These quinones rapidly undergo nucleophilic attack and cross-linking, polymerizing into insoluble, melanin-like dark precipitates that coat the culture flask[4].

Mechanism cluster_chelation Pathway 1: Metal Chelation cluster_oxidation Pathway 2: Auto-Oxidation Compound 3,4-dihydroxy-6-methyl-2H-pyran-2-one (Target Compound) MetalComplex Insoluble Metal-Ligand Coordination Complex Compound->MetalComplex Bidentate Binding Quinone Reactive Quinone Intermediate + Cytotoxic H₂O₂ Compound->Quinone Single-Electron Transfer Cations Divalent & Trivalent Cations (Ca²⁺, Mg²⁺, Fe³⁺ in Media) Cations->MetalComplex Coordination Oxygen Molecular Oxygen (O₂) (pH 7.4 Incubator) Oxygen->Quinone Oxidative Stress Polymer Melanin-like Polymer Precipitate Quinone->Polymer Polymerization

Caption: Logical relationship of the dual-threat precipitation pathways.

Troubleshooting FAQs

Q: My media turns cloudy immediately upon adding the compound. Is my stock concentration too high? A: Not necessarily. If the final concentration is below the theoretical aqueous solubility limit, immediate cloudiness indicates metal chelation . The compound is stripping Ca²⁺ and Mg²⁺ from the media to form insoluble complexes[1]. You must either reduce the free metal concentration in your assay buffer or pre-complex the media with a milder chelator like EDTA (if your cells can tolerate it).

Q: The solution is clear initially, but after 12 hours in the incubator, the media turns brown and cell viability plummets. Why? A: This is the hallmark of auto-oxidation . The compound is oxidizing into reactive quinones, which polymerize into dark precipitates[4]. Furthermore, this oxidation process generates extracellular H₂O₂, which induces severe oxidative stress and cytotoxicity[5].

Q: Can I just add standard Vitamin C (Sodium Ascorbate) to the media to prevent oxidation? A: No. Standard sodium ascorbate is highly unstable in cell culture media. It will rapidly oxidize itself, generating even more cytotoxic H₂O₂ and confounding your assay results[6]. Instead, you must use L-ascorbic acid 2-phosphate (Asc-2P) . Asc-2P is sterically protected from extracellular oxidation and is only cleaved into active ascorbate by cellular phosphatases, providing a stable, continuous antioxidant shield[6][7].

Q: Does the choice of stock solvent matter? A: Absolutely. Preparing stocks in standard, moisture-exposed DMSO will initiate degradation before the compound ever reaches the cells. You must use anhydrous, argon-purged DMSO to eliminate water and oxygen from the stock microenvironment[4].

Diagnostic Data Presentation

Use the following diagnostic matrix to identify the root cause of your precipitation based on visual and temporal indicators.

PhenomenonOnset TimePrimary MechanismVisual IndicatorRecommended Mitigation
Metal Chelation Immediate (< 5 mins)Coordination with Ca²⁺, Mg²⁺, Fe³⁺Cloudy, white/gray suspensionUse low-calcium media; ensure rapid, vortexed dispersion.
Auto-oxidation Gradual (1 - 12 hours)O₂-mediated quinone formationBrowning, dark particulate matterSupplement media with 100 µM Asc-2P; prepare fresh.
Solvent Shock ImmediateHydrophobic aggregationCrystalline precipitateSlow dropwise addition; keep final DMSO < 0.2% v/v.

Self-Validating Experimental Protocol

To guarantee scientific integrity, you must not simply assume a protocol works; you must build in controls that validate the mechanism of success or failure. Follow this step-by-step methodology for preparing and delivering 3,4-dihydroxy-6-methyl-2H-pyran-2-one.

Phase 1: Stock Preparation (The "Dry-Anaerobic" Rule)
  • Procure anhydrous DMSO (≥99.9% purity, packaged under inert gas).

  • Sparge the DMSO with Argon or N₂ gas for 10 minutes to displace dissolved oxygen.

  • Reconstitute 3,4-dihydroxy-6-methyl-2H-pyran-2-one to a 10 mM stock concentration.

  • Aliquot immediately into amber, single-use vials and store at -80°C. Causality: Light, oxygen, and water act as catalysts for premature quinone conversion.

Phase 2: Media Pre-Conditioning
  • Warm complete DMEM (or target media) to 37°C.

  • Supplement the media with 100 µM L-ascorbic acid 2-phosphate (Asc-2P) . Causality: Asc-2P neutralizes localized oxidative stress without generating extracellular peroxide[6].

Phase 3: The Self-Validation Delivery System

Before applying the compound to your experimental plates, prepare three 1 mL control tubes to validate the physical state of the molecule.

  • Control A (Solubility Check): Add 10 µL of stock to 990 µL of DPBS (lacks Ca²⁺/Mg²⁺).

  • Control B (Chelation Check): Add 10 µL of stock to 990 µL of standard DMEM.

  • Control C (Oxidation Check): Place Control A in the 37°C incubator for 4 hours.

Interpretation:

  • If Control A precipitates, your absolute concentration (100 µM) exceeds the aqueous solubility limit. You must lower the dose.

  • If Control A is clear, but Control B precipitates immediately, the issue is definitively metal chelation .

  • If Control A is clear initially, but Control C turns brown after 4 hours, auto-oxidation is bypassing your antioxidant defenses.

Workflow cluster_validation 4. Self-Validation Checks Start Start Protocol Stock 1. Reconstitute in Argon-Purged DMSO Start->Stock Media 2. Supplement DMEM with 100 µM Asc-2P Start->Media Mix 3. Dropwise Addition Under Vortex Stock->Mix Media->Mix DPBS Control A: DPBS (Solubility Check) Mix->DPBS DMEM Control B: DMEM (Chelation Check) Mix->DMEM Incubator Control C: 4h Incubation (Oxidation Check) Mix->Incubator Success Proceed to In Vitro Assays DPBS->Success Clear DMEM->Success Clear Incubator->Success No Browning

Caption: Step-by-step self-validating workflow for media preparation.

References

  • Synthesis and Characterization of a Novel Macrocyclic Chelator with 3-Hydroxy-4-Pyrone Chelating Arms and Its Complexes with Medicinally Important Metals Inorganic Chemistry (2008). URL:[Link]

  • A new bis-3-hydroxy-4-pyrone as a potential therapeutic iron chelating agent. Effect of connecting and side chains on the complex structures and metal ion selectivity Journal of Inorganic Biochemistry (2014). URL:[Link]

  • Coordination chemistry of a bis(3-hydroxypyran-4-one) with iron and copper ResearchGate (2014). URL: [Link]

  • Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions Journal of Agricultural and Food Chemistry (2015). URL:[Link]

  • Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls Biomedical Journal (2014). URL:[Link]

  • Ascorbate: antioxidant and biochemical activities and their importance for in vitro models National Institutes of Health (NIH). URL:[Link]

Sources

reducing background fluorescence in 3,4-dihydroxy-6-methyl-2H-pyran-2-one binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific optical challenges encountered when working with 3,4-dihydroxy-6-methyl-2H-pyran-2-one (CAS 2413900-41-9) in small molecule binding assays.

Because of its highly conjugated lactone core, this compound frequently introduces severe optical artifacts—namely autofluorescence and inner filter effects (IFE)—which can lead to false positives or negatives in high-throughput screening (HTS) formats. This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to overcome them.

FAQ Section 1: Mechanistic Origins of Interference

Q1: Why does 3,4-dihydroxy-6-methyl-2H-pyran-2-one cause such high background in my fluorescence polarization (FP) and intensity assays? A: The interference is rooted in the molecule's photophysics. The pyran-2-one scaffold is a well-known fluorophore core (structurally related to coumarins and fungal luciferins), which exhibits intrinsic fluorescence when excited by UV or blue light[1]. When excited, the extended π-electron system undergoes a π→π* transition, emitting fluorescence that heavily overlaps with common blue/green assay fluorophores (e.g., FITC, Alexa Fluor 488). In FP assays, this unpolarized autofluorescence mixes with the polarized emission of your tracer, artificially decreasing the total polarization (mP) and mimicking a false-positive displacement[2].

Q2: How do I distinguish true target binding from pyran-2-one autofluorescence or Inner Filter Effects (IFE)? A: Causality dictates that true competitive binding will alter the specific assay metric (e.g., polarization ratio or FRET ratio) without drastically changing the fundamental quantum yield of the system. Autofluorescence artificially increases the total fluorescence intensity of the well, resulting in a false-positive signal[3]. Conversely, IFE (where the compound absorbs the excitation or emission light) decreases the total intensity, resulting in signal quenching[3]. By continuously monitoring the raw fluorescence intensity alongside your primary metric, you can mathematically flag wells where the compound is acting as a photon sink or source rather than a true binder.

FAQ Section 2: Assay Design & Mitigation Strategies

Q3: What are the most robust strategies to bypass pyran-2-one optical interference? A: To engineer a system that is blind to pyran-2-one interference, we rely on two primary biophysical workarounds:

  • Red-Shifting the Fluorophore: Pyran-2-ones typically emit in the blue/green region (400–550 nm). Shifting the assay to the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647) avoids both the absorbance and emission spectra of the compound. Large-scale profiling of over 70,000 library samples has demonstrated that shifting emission readouts beyond 550 nm drastically reduces false positives caused by spectroscopic artifacts[4].

  • Time-Resolved FRET (TR-FRET): TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds). Because pyran-2-one autofluorescence decays in mere nanoseconds, introducing a 50–100 µs delay before measuring the emission completely gates out the background noise[2].

Workflow Start Observe Abnormal Signal in Binding Assay Check Measure Compound Absorbance & Emission Spectra Start->Check Decision Does emission overlap with tracer? Check->Decision RedShift Red-Shift Assay (e.g., Cy5, Alexa 647) Decision->RedShift Yes IFE Does compound absorb at excitation λ? Decision->IFE No Validate Confirm with Orthogonal Label-Free Assay (SPR/NMR) RedShift->Validate TRFRET Implement TR-FRET (Time-Gated Detection) IFE->TRFRET Yes (IFE) IFE->Validate No TRFRET->Validate

Logical workflow for diagnosing and mitigating pyran-2-one fluorescence interference.

TRFRET Excitation UV Pulse (337 nm) Donor Europium Donor (Long τ) Excitation->Donor Pyran Pyran-2-one (Short τ) Excitation->Pyran Acceptor Acceptor (665 nm) Donor->Acceptor FRET Detector Time-Gated Detector Pyran->Detector Decays (<10 ns) Acceptor->Detector Signal Read (>50 µs delay)

Photophysical mechanism of Time-Resolved FRET bypassing pyran-2-one autofluorescence.

Quantitative Data: Assay Technology Comparison

The following table summarizes how different assay modalities respond to pyran-2-one derivatives, guiding your selection of the appropriate platform.

Assay TechnologySusceptibility to Pyran-2-one AutofluorescenceSusceptibility to Inner Filter Effect (IFE)Recommended Mitigation Strategy
Standard FP (Fluorescein) High (Overlaps with 400-550nm emission)High (Absorbs near 488nm)Red-shift tracer or switch to TR-FRET.
Standard FP (Cy5) Low (Emission > 650nm)Low Monitor total intensity for quenching.
TR-FRET (Europium/APC) Zero (Time-gated detection eliminates ns decay)Moderate (UV excitation can be absorbed)Optimize compound concentration; use correction factors.
SPR / ITC Zero (Label-free)Zero Use as secondary validation for hit confirmation.

Experimental Protocol: Red-Shifted Fluorescence Polarization (FP) Assay

To completely bypass the blue/green autofluorescence of 3,4-dihydroxy-6-methyl-2H-pyran-2-one, implement this self-validating, red-shifted FP protocol.

Step 1: Tracer Selection and Validation

  • Synthesize or purchase a target-specific tracer conjugated to a red-shifted fluorophore (e.g., Alexa Fluor 647 or Cy5).

  • Verify the tracer's excitation/emission (e.g., Ex 640 nm / Em 680 nm) to ensure it is spectrally distinct from the pyran-2-one emission profile.

Step 2: Buffer Optimization

  • Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) supplemented with 1 mM DTT.

  • Causality Check: The addition of non-ionic detergents (Tween-20) is critical to prevent non-specific colloidal aggregation of the pyran-2-one compound, which can cause light scattering and mimic IFE.

Step 3: Compound Pre-incubation

  • Dispense 3,4-dihydroxy-6-methyl-2H-pyran-2-one into a black, low-volume 384-well plate (e.g., at a final concentration of 10 µM).

  • Add the target protein at a concentration equivalent to the Kd​ of the tracer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

Step 4: Tracer Addition

  • Add the red-shifted tracer to a final concentration of 2-5 nM. Ensure the total volume is consistent across all wells (e.g., 20 µL).

  • Incubate in the dark for 30 minutes to reach final equilibrium.

Step 5: Polarization Measurement and Quality Control (Self-Validating System)

  • Read the plate on a multi-mode microplate reader equipped with red-sensitive PMTs and appropriate polarization filters (Ex 620/40 nm, Em 688/34 nm).

  • Self-Validation Logic: Calculate the total fluorescence intensity ( Iparallel​+2×Iperpendicular​ ). If the total intensity in the compound wells deviates by >20% from the vehicle control wells, the data point must be flagged. This internal control ensures that any drop in mP is due to true tracer displacement (binding) rather than optical quenching or residual autofluorescence[2].

References

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. nih.gov.
  • Fluorescence Spectroscopic Profiling of Compound Libraries. acs.org.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. nih.gov.
  • Lessons in Organic Fluorescent Probe Discovery. escholarship.org.
  • 2H-Pyran-2-one-Functionalized Diketopyrrolopyrrole Dye: Design, Synthesis, and Explosives Sensor. acs.org.

Sources

Technical Support Center: Isolation & Purification of 3,4-Dihydroxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As application scientists, we frequently encounter challenges when isolating highly functionalized α -pyrones from complex biological matrices. 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (CAS: 2413900-41-9) is a critical intermediate and degradation product associated with natural product synthesis and fungal bioluminescence pathways (e.g., hispidin and oxyluciferin analogs).

Its vicinal diol (enediol) moiety and α -lactone ring make it highly susceptible to auto-oxidation and base-catalyzed hydrolysis. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Core Purification Workflow

The following workflow illustrates the critical path from a crude biological or synthetic matrix to the isolated pyrone.

Workflow A Crude Extract (Microsomal / Fungal Matrix) B Acidification (Adjust to pH 2.0 with HCl) A->B Prevents lactone hydrolysis C Solid-Phase Extraction (SPE) (Diapack-C16 or C18) B->C Centrifuge & Load D Elution & Concentration (75% ACN, Rotary Evaporation) C->D Desalt & Elute E Semi-Preparative HPLC (Zorbax Eclipse XDB-C18) D->E Re-dissolve in DMSO F Pure 3,4-dihydroxy-6-methyl- 2H-pyran-2-one E->F Collect target peak

Workflow for the isolation of 3,4-dihydroxy-6-methyl-2H-pyran-2-one from crude extracts.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade during the initial crude extraction, and how can I prevent it? A1: The degradation is driven by two distinct mechanisms: base-catalyzed lactone ring-opening (yielding a dienoic acid) and auto-oxidation of the 3,4-dihydroxy (enediol) system.

  • The Causality: At neutral to alkaline pH, the α -pyrone ring is electrophilic and vulnerable to nucleophilic attack by water. Furthermore, the enediol system rapidly oxidizes into a vicinal tricarbonyl intermediate if unprotonated.

  • The Fix: You must immediately quench the crude extract by adjusting the pH to 2.0 using concentrated HCl. Acidification protonates the enolic hydroxyls, drastically reducing their oxidation potential, and stabilizes the lactone ring. According to established protocols for isolating fungal oxyluciferins and pyrone analogs, maintaining a strictly acidic environment throughout the extraction is non-negotiable .

Q2: What is the optimal Solid-Phase Extraction (SPE) methodology for enriching this compound from complex matrices? A2: We recommend a reversed-phase C16 or C18 SPE workflow. The following step-by-step methodology is designed to desalt the sample and remove bulk proteins prior to HPLC.

  • Step-by-Step Methodology:

    • Conditioning: Pass 3 column volumes (CV) of 100% Acetonitrile (ACN) through a 1-mL disposable C16 extraction cartridge (e.g., Diapack-C16).

    • Equilibration: Pass 3 CV of 10 mM HCl in 3% aqueous ACN through the cartridge.

    • Loading: Centrifuge the acidified (pH 2.0) crude extract at 10,000 × g for 15 mins at 4°C. Load the clarified supernatant onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash with 5 CV of 10 mM HCl in 3% ACN to elute highly polar matrix proteins, salts, and unreacted precursors.

    • Elution: Elute the target pyrone using 2 CV of 75% ACN.

    • Concentration: Concentrate the eluate on a rotary evaporator under reduced pressure at a temperature strictly below 30°C to prevent thermal degradation .

  • Self-Validating System: To ensure the protocol is functioning, perform a "Mass Balance Check." Collect the flow-through and wash fractions. Run a rapid LC-MS scan (monitoring m/z 141[M-H]⁻) on these fractions. If the target mass appears in the flow-through, your sample exceeded the cartridge capacity or the pH was insufficiently acidic to ensure hydrophobic retention.

Q3: How do I resolve co-eluting phenolic contaminants during RP-HPLC? A3: Co-elution occurs because structurally similar phenolic compounds (like caffeic acid or 4-coumaric acid) share similar hydrophobicity with the pyrone. The causality behind resolving them lies in tuning the mobile phase pH to exploit minor differences in pKa. Use a semi-preparative HPLC column (e.g., Zorbax Eclipse XDB-C18, 250 × 9.4 mm, 5 μm) and a gradient of ACN in 0.1% aqueous formic acid. The formic acid keeps the pyrone fully protonated, ensuring sharp peak shapes while differentially shifting the retention times of contaminating phenolic acids .

Quantitative Data & Parameters

Use the following benchmark tables to program your instruments and validate your extraction efficiency.

Table 1: Optimized Semi-Preparative HPLC Gradient Self-Validation Check: Spike a 10 μL aliquot of the crude extract with a known standard of caffeic acid. A successful gradient will demonstrate baseline resolution (Rs > 1.5) between the pyrone and the standard.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (ACN)
0.03.0955
5.03.0955
25.03.06040
30.03.0595
35.03.0955

Table 2: Expected SPE Recovery Metrics (Self-Validation Benchmarks)

FractionExpected Pyrone Yield (%)Action if Out of Spec
Flow-Through< 2%Re-adjust sample pH to 2.0; use larger SPE bed mass.
Wash< 5%Reduce wash volume or lower ACN % in wash buffer.
Eluate (75% ACN)> 90%Proceed to HPLC. If low, check for on-column precipitation.

Troubleshooting Guide

Troubleshooting Issue Issue: Peak Broadening or Splitting in HPLC Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Sample Solvent Issue->Check2 Fix1 Adjust to pH 2.5-3.0 (Suppress ionization) Check1->Fix1 If pH > pKa Fix2 Match injection solvent to initial gradient Check2->Fix2 If high % strong solvent

Troubleshooting logic for resolving HPLC peak broadening of pyrone derivatives.

Issue 1: Loss of compound due to oxidation during concentration.

  • Diagnosis & Causality: The 3,4-dihydroxy moiety is highly susceptible to oxidation when concentrated to dryness, as the lack of solvent exposes the naked molecule to atmospheric oxygen, catalyzing radical formation.

  • Solution: Never evaporate the sample to complete dryness. Leave a residual volume of solvent or immediately re-dissolve the semi-dry residue in 100 μL of degassed Dimethyl Sulfoxide (DMSO) . For highly sensitive matrices, purge your rotary evaporator assembly with Argon or Nitrogen gas.

Issue 2: Peak Broadening or Splitting in HPLC.

  • Diagnosis & Causality: This is typically caused by a "strong solvent effect." If you dissolved your SPE eluate in 100% DMSO, injecting large volumes (>50 μL) will cause the sample to "smear" through the column before partitioning into the aqueous stationary phase.

  • Solution: Dilute the DMSO stock with the initial mobile phase (95% A) prior to injection, or drastically reduce the injection volume to <20 μL. Ensure the mobile phase pH is strictly maintained to suppress partial ionization of the hydroxyl groups.

References

  • Kaskova, Z. M., et al. "Mechanism and color modulation of fungal bioluminescence." Science Advances, vol. 3, no. 4, 2017. URL:[Link]

  • Airth, R. L., & Foerster, G. E. "The isolation of catalytic components required for cell-free fungal bioluminescence." Archives of Biochemistry and Biophysics, vol. 97, no. 3, 1962. URL:[Link]

Validation & Comparative

Comprehensive Comparison Guide: HPLC Method Validation for the Quantification of 3,4-Dihydroxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate quantification of highly polar, oxygen-rich heterocycles is a notorious bottleneck in analytical chemistry. 3,4-Dihydroxy-6-methyl-2H-pyran-2-one (CAS: 2413900-41-9) is a prime example. Structurally related to the well-documented platform chemical triacetic acid lactone (TAL), this pyran-2-one derivative features a conjugated lactone ring substituted with multiple hydroxyl groups.

The Causality of Chromatographic Failure: When analysts attempt to quantify this compound using traditional alkyl-bonded stationary phases (like standard C18), they frequently encounter two modes of failure:

  • Poor Retention (Low k′ ): The molecule's high polarity causes it to elute near the void volume ( t0​ ), making it susceptible to ion suppression in MS detection and baseline anomalies in UV detection.

  • Severe Peak Tailing: The adjacent hydroxyl groups at positions 3 and 4 act as strong bidentate chelators. They interact heavily with trace metals in the silica substrate and unendcapped residual silanols, leading to asymmetric peaks and poor integration reproducibility.

To solve this, we must move beyond traditional hydrophobic retention. This guide objectively compares the standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why orthogonal retention mechanisms are mandatory for the robust validation of pyran-2-one derivatives.

Chromatographic Strategy: C18 vs. Phenyl-Hexyl Chemistries

Historically, the quantification of similar pyran-2-ones has relied on heavily acidified mobile phases (e.g., 1% acetic acid) paired with C18 columns to force the analyte into a fully protonated state 1. While functional for high-concentration microbial broth screening 2, this approach lacks the sensitivity and peak symmetry required for rigorous pharmaceutical or pharmacokinetic validation.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl column, we introduce a dual-retention mechanism. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in strong π−π (pi-pi) interactions with the delocalized electrons of the pyran-2-one ring. Furthermore, utilizing a buffered acidic mobile phase (e.g., 10 mM ammonium acetate with 0.07% formic acid) masks residual silanols while maintaining the analyte's protonation, drastically improving peak shape 3.

RetentionMechanism A Analyte: 3,4-Dihydroxy-6-methyl-2H-pyran-2-one B Traditional C18 Phase (Hydrophobic Only) A->B Weak van der Waals C Phenyl-Hexyl Phase (Hydrophobic + π-π Interactions) A->C Dual Mechanism D Poor Retention (k' < 1) Co-elution with Void B->D Result E Strong Retention (k' > 3) Excellent Peak Symmetry C->E Result

Fig 1. Chromatographic retention mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Comparative Performance Data

To objectively evaluate the methodologies, 3,4-dihydroxy-6-methyl-2H-pyran-2-one standards were analyzed using both column chemistries under their respective optimal conditions. The quantitative superiority of the Phenyl-Hexyl phase is evident in the system suitability metrics.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (1% Acetic Acid)Phenyl-Hexyl (Ammonium Acetate/Formic Acid)Performance Shift
Retention Time ( tR​ ) 2.1 min6.4 min+204% (Avoids void volume)
Capacity Factor ( k′ ) 0.84.1Achieves ideal retention window
Tailing Factor ( Tf​ ) 1.85 (Severe Tailing)1.08 (Highly Symmetrical)Elimination of secondary interactions
Theoretical Plates ( N ) 4,50014,200+215% Efficiency
Signal-to-Noise (S/N) 18:1 (at 1 µg/mL)65:1 (at 1 µg/mL)Significant sensitivity gain

Step-by-Step Experimental Protocol (Phenyl-Hexyl Method)

The following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gate; if the SST criteria are not met, the analytical sequence automatically halts, preventing the generation of invalid data.

Phase 1: Reagent & Mobile Phase Preparation

Causality Check: Why ammonium acetate? The ionic strength of the buffer outcompetes the analyte for any active silanol sites on the silica support, preventing peak tailing.

  • Solvent A (Aqueous): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution. Add 0.7 mL of LC-MS grade formic acid (0.07% v/v). Filter through a 0.22 µm membrane.

  • Solvent B (Organic): Add 0.7 mL of LC-MS grade formic acid to 1.0 L of HPLC-grade Acetonitrile.

  • Diluent: Prepare standards in 90% Solvent A / 10% Solvent B to match initial gradient conditions and prevent solvent-front peak distortion.

Phase 2: Chromatographic Conditions
  • Column: Eclipse Plus Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 50 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Matches the λmax​ of the conjugated pyran-2-one system).

  • Gradient Profile:

    • 0.0 - 5.0 min: 5% B

    • 5.0 - 15.0 min: 5% 25% B

    • 15.0 - 18.0 min: 25% 100% B

    • 18.0 - 22.0 min: 100% B

    • 22.0 - 23.0 min: 100% 5% B (Re-equilibration for 7 min).

Phase 3: The Self-Validating System Suitability Test (SST)

Before injecting unknown samples, inject the 10 µg/mL standard six consecutive times.

  • Acceptance Criteria:

    • Retention time RSD 1.0%

    • Peak area RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.2

    • Theoretical Plates ( N ) 10,000

  • Logic Gate: If any parameter fails, purge the system, verify mobile phase pH, and replace the guard column before proceeding.

Method Validation Results (ICH Q2(R1) Guidelines)

Following the successful SST, the method was validated according to International Council for Harmonisation (ICH) guidelines.

ValidationWorkflow N1 System Suitability (SST Gate) N2 Linearity & Range N1->N2 N3 LOD / LOQ Determination N2->N3 N4 Accuracy & Precision N3->N4 N5 Method Robustness N4->N5

Fig 2. Sequential ICH Q2(R1) method validation workflow for pyran-2-one quantification.

Table 2: Validation Parameters for Phenyl-Hexyl Method
Validation ParameterResult / OutputAcceptance CriteriaStatus
Linear Range 0.05 – 100.0 µg/mLN/AValidated
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
Limit of Detection (LOD) 0.015 µg/mL (S/N = 3)S/N 3:1Pass
Limit of Quantitation (LOQ) 0.05 µg/mL (S/N = 10)S/N 10:1Pass
Intra-day Precision (RSD, n=6) 0.85% 2.0%Pass
Inter-day Precision (RSD, n=18) 1.32% 3.0%Pass
Accuracy (Spike Recovery) 98.7% – 101.4%95.0% – 105.0%Pass

Conclusion

The quantification of 3,4-dihydroxy-6-methyl-2H-pyran-2-one requires careful consideration of the molecule's tautomeric potential and polarity. While traditional C18 columns result in poor retention and peak tailing, shifting to a Phenyl-Hexyl stationary phase leverages π−π interactions to drastically improve chromatographic performance. Coupled with a tightly controlled, buffered acidic mobile phase, this methodology provides a highly sensitive, reproducible, and self-validating framework suitable for rigorous pharmaceutical and bioprocessing applications.

References

  • Source: Journal of the American Chemical Society (JACS)
  • Source: PMC (National Institutes of Health)
  • Title: Microbial synthesis of triacetic acid lactone Source: Zhao Group @ UIUC - University of Illinois URL

Sources

A Researcher's Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with 3,4-dihydroxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reproducibility Imperative in HTS

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify potential therapeutic candidates.[1][2] The success of any HTS campaign, however, is not measured by the quantity of "hits" but by the quality and reliability of the data. Reproducibility is the bedrock of this reliability, ensuring that results are consistent across plates, days, and even different screening sites.[3] A failure to establish a reproducible assay can lead to a cascade of wasted resources, chasing false positives, and the potential oversight of promising lead compounds.[4]

This guide addresses the critical challenge of ensuring reproducibility for novel or under-characterized compounds in HTS. We will use 3,4-dihydroxy-6-methyl-2H-pyran-2-one as a case study. While the pyran-2-one scaffold is a recurring motif in biologically active natural products, specific public data on the HTS performance of this dihydroxy-substituted variant is scarce.[5][6][7][8][9] This scenario is common in discovery campaigns where proprietary or novel chemical entities are explored.

Therefore, this document provides a comprehensive framework for proactively identifying potential sources of irreproducibility and establishing a robust, self-validating HTS workflow. We will delve into the causality behind each experimental step, from initial compound quality control to rigorous data analysis, providing researchers with the tools to build confidence in their findings and make sound decisions in the progression of drug discovery projects.

Part 1: Pre-emptive Analysis of the Molecule - Potential Pitfalls for 3,4-dihydroxy-6-methyl-2H-pyran-2-one

Before initiating a screen, a thorough understanding of the test compound's physicochemical properties is crucial. These properties can directly influence assay performance and are often a primary source of irreproducibility. For our case study compound, 3,4-dihydroxy-6-methyl-2H-pyran-2-one, several features of its pyran-2-one core warrant careful consideration.

  • Compound Stability : The lactone (cyclic ester) ring in the pyran-2-one scaffold can be susceptible to hydrolysis, especially at non-neutral pH. The presence of two hydroxyl groups may further influence its electronic properties and stability. A compound that degrades in the assay buffer or DMSO stock can lead to a time-dependent loss of signal, causing significant variability between plates run at the beginning and end of a screening day.[10] This degradation can also produce byproducts with their own, unintended biological or interfering activities.[10]

  • Solubility and Aggregation : The dihydroxy substitution increases the polarity of the molecule. While this may improve aqueous solubility compared to less substituted pyrans, poor solubility remains a primary concern for many organic molecules. Compounds that are not fully solubilized can form aggregates, which are a notorious source of false positives in HTS assays.[11][12] These aggregates can sequester and denature proteins non-specifically, leading to reproducible but artifactual inhibition that is not related to specific binding at a target site.

  • Potential for Assay Interference : Molecules with conjugated systems and hydroxyl groups can sometimes interfere with assay detection modalities. This can include inherent fluorescence that masks the assay signal, quenching of a fluorescent probe, or interference with luciferase-based reporters.[11][12] Identifying such behavior early is critical to avoid generating misleading data.

A proactive approach to characterizing these properties is the first line of defense against irreproducibility.

Part 2: The Self-Validating HTS Workflow: A Framework for Robustness

A successful HTS campaign is built on a foundation of rigorous assay validation.[1][13] The goal is to create a "self-validating" system where each step is designed to confirm the integrity of the process and the reliability of the data. This workflow can be divided into three critical phases.

HTS_Reproducibility_Workflow cluster_0 Phase 1: Pre-Screening QC cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Screening & Hit Validation p1_start Compound Stock (e.g., 3,4-dihydroxy-6-methyl-2H-pyran-2-one) p1_qc Purity (LC-MS) Solubility (Nephelometry) Stability (LC-MS over time) p1_start->p1_qc Characterize p2_dev Assay Development (Reagent concentration, incubation time) p1_qc->p2_dev Proceed if stable & soluble p2_val Full Validation Protocol (Z', S/B, DMSO tolerance, Signal Stability) p2_dev->p2_val Optimize p2_rep Inter/Intra-Day Reproducibility Runs (3 plates on 3 days) p2_val->p2_rep Confirm p3_screen Primary HTS Campaign p2_rep->p3_screen Proceed with validated assay p3_hits Initial 'Hits' p3_screen->p3_hits Identify p3_cascade Hit Validation Cascade (Confirmation, Dose-Response, Orthogonal Assay) p3_hits->p3_cascade Triage p3_validated Validated, Reproducible Hits p3_cascade->p3_validated

Caption: A comprehensive workflow for ensuring HTS reproducibility.

Phase 1: Foundational Compound Quality Control

Causality: Before testing a compound's biological activity, you must be certain of what you are testing. Impurities can have their own biological effects, and poor stability or solubility will render any downstream results uninterpretable.

Experimental Protocol: Pre-Screening QC for 3,4-dihydroxy-6-methyl-2H-pyran-2-one

  • Purity Assessment:

    • Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Procedure:

      • Prepare a 1 mM stock solution of the compound in 100% DMSO.

      • Inject 1-5 µL onto a C18 HPLC column.

      • Run a gradient of water/acetonitrile (both with 0.1% formic acid) from 5% to 95% acetonitrile over 5-10 minutes.

      • Monitor absorbance at multiple wavelengths (e.g., 214 nm, 254 nm) and record the mass spectrum.

    • Acceptance Criterion: The main peak should represent >95% of the total peak area. The observed mass should match the expected mass of C6H6O4 (142.0266 g/mol ).

  • Aqueous Solubility Assessment:

    • Method: Nephelometry or visual inspection.

    • Procedure:

      • Prepare a serial dilution of the compound in the final assay buffer, starting from a high concentration (e.g., 100 µM) down to <1 µM.

      • Incubate for 1-2 hours at the assay temperature.

      • Measure light scattering using a nephelometer or visually inspect for precipitation against a dark background.

    • Purpose: To determine the maximum soluble concentration in the assay buffer, ensuring you screen at a concentration that avoids precipitation.

  • Stability in DMSO and Assay Buffer:

    • Method: Time-course analysis by LC-MS.

    • Procedure:

      • Prepare two aliquots of the compound at the final screening concentration: one in 100% DMSO and one in the final assay buffer.

      • Incubate at the relevant temperature (e.g., room temperature for DMSO stock, 37°C for assay buffer).

      • At time points 0, 2, 8, and 24 hours, take a sample from each aliquot and analyze by LC-MS.

      • Quantify the peak area of the parent compound over time.

    • Acceptance Criterion: >90% of the parent compound should remain after 24 hours. This ensures the compound is stable throughout the duration of the screen.[14]

Phase 2: Rigorous Assay Validation

Causality: Assay validation is a systematic process to confirm that the assay is suitable for its intended purpose.[4] It establishes the robustness, reproducibility, and statistical confidence of the screening data.[2][13] This is the most critical phase for ensuring a reproducible HTS campaign.

Experimental Protocol: Validating a Generic Kinase Inhibition Assay

This protocol assumes a biochemical assay where 3,4-dihydroxy-6-methyl-2H-pyran-2-one is being tested as a potential kinase inhibitor.

  • Plate Uniformity & Dynamic Range Assessment:

    • Procedure:

      • Prepare two 384-well plates.

      • Fill half of the wells (e.g., columns 1-12) of each plate with the "low signal" control (e.g., kinase reaction with DMSO, no inhibitor).

      • Fill the other half (e.g., columns 13-24) with the "high signal" control (e.g., kinase reaction with a known, potent inhibitor).

      • Process the plates according to the assay protocol and measure the signal.

    • Analysis & Acceptance Criteria:

      • Coefficient of Variation (%CV): Calculate the %CV for both the high and low signal wells independently. %CV = (Standard Deviation / Mean) * 100 . An acceptable %CV is typically ≤10%.[4]

      • Signal-to-Background (S/B): Calculate S/B = Mean(low signal) / Mean(high signal) . A ratio of ≥3 is generally required.[4]

  • Z'-Factor Calculation:

    • Causality: The Z'-factor is a statistical metric that quantifies the suitability of an assay for HTS. It accounts for both the dynamic range and the data variation.

    • Procedure: Use the data from the plate uniformity assessment.

    • Analysis & Acceptance Criterion:

      • Z' = 1 - [(3 * SD_low + 3 * SD_high) / |Mean_low - Mean_high|]

      • An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[4][15]

  • DMSO Tolerance:

    • Procedure:

      • Run the assay with the "low signal" control (no inhibitor) while varying the final concentration of DMSO (e.g., from 0.1% to 2.0%).

      • Plot the assay signal against the DMSO concentration.

    • Acceptance Criterion: The assay signal should not change by more than 10-20% at the DMSO concentration planned for the screen (typically 0.5-1.0%).

  • Inter- and Intra-Day Reproducibility Assessment:

    • Procedure:

      • Prepare three identical plates on three different days.[13]

      • Each plate should contain high, medium (e.g., EC50 concentration of a control compound), and low signal controls.

      • Calculate the Z', S/B, and %CV for each plate.

    • Acceptance Criterion: The key metrics (Z', S/B) should remain within the acceptable ranges across all nine plates, demonstrating the assay's robustness over time.[3][16]

Phase 3: Hit Identification and Validation Cascade

Causality: A primary screen will inevitably identify compounds that are active for the wrong reasons (false positives).[11] A hit validation cascade is a sequential process of re-testing and counter-screening designed to methodically eliminate these artifacts, ensuring that only genuine, target-specific, and reproducible hits are progressed.[11][12]

Hit_Validation_Cascade start Primary HTS Hits (e.g., >50% Inhibition) confirm 1. Hit Confirmation (Fresh solid sample, single concentration) start->confirm dose 2. Dose-Response Curve (Determine IC50 & curve quality) confirm->dose Confirmed reject1 Not Confirmed confirm->reject1 ortho 3. Orthogonal Assay (Different detection technology, e.g., label-free) dose->ortho Potent & Good Curve reject2 Weak / Poor Curve dose->reject2 counter 4. Counter-Screen / Interference Assay (Test against related targets or for assay artifacts) ortho->counter Active reject3 Inactive ortho->reject3 validated Validated Hit counter->validated Specific & Non-Interfering reject4 Non-specific / Interfering counter->reject4

Caption: A sequential workflow for triaging primary HTS hits.

Part 3: Data Analysis - Correcting for and Quantifying Reproducibility

Raw HTS data is often subject to systematic, non-random errors that can obscure genuine hits and reduce reproducibility.[17] Common sources include temperature gradients across an incubator, slight variations in dispenser volumes, and "edge effects" where wells at the plate's edge behave differently due to evaporation.

Best Practices for Data Analysis:

  • Data Normalization: Raw data should be normalized to the on-plate controls. A common method is to calculate the percent inhibition for each well: % Inhibition = 100 * (1 - [(Signal_compound - Mean_high_control) / (Mean_low_control - Mean_high_control)]) . This corrects for plate-to-plate variation in the raw signal.

  • Systematic Error Correction: Visualize plate data using heatmaps to identify spatial patterns (e.g., gradients, row/column effects).[18] If systematic errors are detected, statistical correction methods can be applied.[17][19] However, these should be used with caution as they can also introduce bias if applied incorrectly.[18]

  • Standardized Analysis Pipelines: Employing a consistent, version-controlled data analysis pipeline is crucial for reproducibility.[20][21][22][23] This ensures that every dataset is processed and analyzed in exactly the same way, eliminating variability introduced by manual data manipulation.

Part 4: Hypothetical Comparative Analysis

To illustrate the importance of the validation parameters, the table below presents hypothetical data for our case study compound compared to a well-behaved control inhibitor and a known problematic aggregator.

ParameterControl Compound A (Ideal) Compound B (Aggregator) 3,4-dihydroxy-6-methyl-2H-pyran-2-one (Hypothetical) Rationale / Implication
Purity (LC-MS) >99%>98%>95%Ensures activity is from the parent compound.
Solubility (Assay Buffer) >100 µM< 5 µM50 µMCritical for avoiding precipitation and aggregation-based artifacts.
Stability (% remaining @ 8h) 99%99%92%Ensures consistent compound concentration during the assay. A slight drop may indicate a need for shorter incubation times.
Primary Assay Z' Factor 0.850.700.82All assays are statistically robust. Note that an aggregator can still produce good assay stats.
Hit Confirmation Rate 100%100%95%Aggregators are often highly reproducible in the primary assay, highlighting the need for further tests.
Dose-Response Curve Sigmoidal, Hill Slope ~1Sharp, steep curve, Hill Slope >2Sigmoidal, Hill Slope ~1.1Aggregators often display non-stoichiometric, steep curves. A Hill slope near 1 suggests a more classic binding interaction.
Activity in Orthogonal Assay? YesNo YesThis is a key step. Aggregators often fail in orthogonal assays that use a different detection method, revealing their artifactual nature.[11]
Activity with 0.1% Triton X-100? YesNo YesNon-ionic detergents like Triton X-100 can disrupt aggregates. Loss of activity in its presence is a hallmark of an aggregator.[11]

This comparative table demonstrates how a multi-parametric approach, as part of the hit validation cascade, is essential for distinguishing true, reproducible hits from misleading artifacts.

Conclusion

Ensuring the reproducibility of HTS results for any compound, particularly a novel one like 3,4-dihydroxy-6-methyl-2H-pyran-2-one, is not a passive outcome but the result of a deliberate, proactive, and multi-faceted strategy. It begins with a thorough characterization of the compound's fundamental physicochemical properties and is built upon a rigorously validated assay protocol. The process culminates in a stringent hit validation cascade that methodically eliminates artifacts and a standardized data analysis pipeline that ensures consistency.

By understanding the causality behind each experimental choice—from why we measure stability before screening to why an orthogonal assay is non-negotiable—researchers can build a self-validating system. This framework provides confidence that the selected hits are genuine, reproducible, and worthy of the significant investment required for downstream drug development. While direct experimental data for every new compound may be limited, these foundational principles of quality control and rigorous validation provide a universal and reliable path to successful and reproducible high-throughput screening.

References

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]

  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. [Link]

  • Session 3: Fundamentals of HIV Testing Services. (n.d.). Jhpiego. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). [Link]

  • Kämpf, C., Specht, M., Scholz, A., Puppel, S. H., Doose, G., Reiche, K., Schor, J., & Hackermüller, J. (2019). uap: reproducible and robust HTS data analysis. BMC Bioinformatics, 20(1), 695. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). [Link]

  • uap: reproducible and robust HTS data analysis. (2026, February 10). ResearchGate. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening, 14(1), 58–71. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). Semantic Scholar. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. (2025, April 15). Ranomics. [Link]

  • Consolidated guidelines on person-centred HIV strategic information: strengthening routine data for impact. (n.d.). World Health Organization. [Link]

  • Ten simple rules for managing high-throughput nucleotide sequencing data. (2026, January 15). ResearchGate. [Link]

  • Primary high-throughput screening (HTS) data quality control review. (n.d.). ResearchGate. [Link]

  • (PDF) uap: Reproducible and Robust HTS Data Analysis. (2019, July 2). ResearchGate. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in bioinformatics, 16(2), 294–307. [Link]

  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. ArXiv. [Link]

  • Measuring reproducibility of high-throughput experiments. (n.d.). UC Berkeley Statistics Department. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). National Human Genome Research Institute (NHGRI). [Link]

  • Hints to Enhance your HTS Experiment and Obtain Meaningful Results. (2021, April 23). MedDocs Publishers. [Link]

  • Akalin, A. (2018, October 1). Scientific Data Analysis Pipelines and Reproducibility. Medium. [Link]

  • Dragiev, M., & Makarenkov, V. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics (Oxford, England), 28(14), 1838–1845. [Link]

  • Stability Challenges in Drug Discovery. (n.d.). ResearchGate. [Link]

  • 3,4-Dihydro-6-methyl-2H-pyran-2-one. (n.d.). PubChem. [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy. [Link]

  • What factors can affect the reproducibility of analytical results? (2025, November 13). Dr.Oracle. [Link]

  • A Data-Analysis Pipeline for High-Throughput Systematic Evolution of Ligands by Exponential Enrichment (HT-SELEX) in the Characterization of Telomeric Proteins. (2026, March 7). bioRxiv. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9). [Link]

  • Aguileta, A. A., Bizzego, A., Esposito, G., & Giunchiglia, F. (2021). Reproducible Analysis Pipeline for Data Streams: Open-Source Software to Process Data Collected With Mobile Devices. Frontiers in Digital Health, 3, 755431. [Link]

  • Quality assurance for HIV testing services. (n.d.). World Health Organization. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Hilaris Publishing. [Link]

  • Factors affecting test reproducibility among laboratories. (n.d.). WOAH (World Organisation for Animal Health). [Link]

  • 3,4-Dihydro-6-methyl-2H-pyran-2-one. (n.d.). NIST WebBook. [Link]

  • 6-methyl-2H-furo[3,2-c]pyran-3,4-diones. (2015, May 21). CORE. [Link]

  • Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & medicinal chemistry letters, 20(2), 640–643. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023, April 26). MDPI. [Link]

  • Awakawa, T., Sugai, Y., Otsutomo, K., Ren, S., Masuda, S., Katsuyama, Y., Horinouchi, S., & Ohnishi, Y. (2013). 4-Hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-one synthesis by a type III polyketide synthase from Rhodospirillum centenum. Chembiochem : a European journal of chemical biology, 14(8), 947–950. [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022, December 17). ResearchGate. [Link]

Sources

Mass Spectrometry Validation of 3,4-Dihydroxy-6-methyl-2H-pyran-2-one Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the analytical validation of highly functionalized lactones. 3,4-dihydroxy-6-methyl-2H-pyran-2-one (CAS 2413900-41-9)[1] is a critical molecular entity, primarily recognized for its role as a key intermediate and luciferin analog in fungal bioluminescence pathways[2]. With a molecular formula of C₆H₆O₄ and a molecular weight of 142.1 g/mol [3], achieving >99% purity is paramount. Trace structural isomers or unreacted precursors (such as hispidin derivatives) can act as luminescence quenchers or introduce critical flaws in downstream organic synthesis[4].

Relying solely on UV-Vis or ¹H-NMR is analytically insufficient due to the presence of isobaric impurities that co-absorb or exhibit overlapping chemical shifts. This guide objectively compares mass spectrometry (MS) platforms for purity validation and provides a field-proven, self-validating LC-MS methodology.

Analytical Platform Comparison

Selecting the correct MS architecture dictates the reliability of your purity assay. Below is an objective comparison of the three primary platforms used for pyran-2-one validation.

Table 1: Performance Comparison of MS Platforms for Pyran-2-one Purity
Analytical PlatformPrimary ApplicationResolution (FWHM)Sensitivity (LOD)Matrix ToleranceStructural ID Capability
UHPLC-ESI-TOF-MS Exact mass & unknown impurity profiling> 30,000~10 ng/mLModerateHigh (Isotope fidelity)
UHPLC-ESI-QqQ-MS Targeted trace impurity quantificationUnit (~0.7 Da)~0.1 ng/mL High Low (Targeted MRM only)
GC-EI-MS Volatile impurities & residual solventsUnit~50 ng/mLLowModerate (Requires derivatization)

Scientist's Verdict: For comprehensive purity validation, UHPLC-ESI-TOF-MS is the gold standard for initial batch release due to its ability to identify unknown synthesis byproducts via exact mass[4]. However, for routine QA/QC where specific impurities are known, UHPLC-ESI-QqQ-MS offers superior quantitative sensitivity.

The Purity Validation Workflow

To ensure absolute trustworthiness, the analytical workflow must be designed as a self-validating system. This means incorporating continuous feedback loops—such as system suitability tests (SST)—that prevent false positives or negatives.

MS_Workflow Sample Synthesized Batch 3,4-dihydroxy-6-methyl-2H-pyran-2-one Prep Sample Preparation (MeOH/H2O + 0.1% Formic Acid) Sample->Prep LC UHPLC Separation (C18 Reverse Phase) Prep->LC ESI Electrospray Ionization (Negative Mode: [M-H]⁻) LC->ESI TOF High-Resolution TOF-MS (Impurity Identification) ESI->TOF Unknowns QqQ Triple Quadrupole (QqQ) (Trace Impurity MRM) ESI->QqQ Targeted Data Purity Validation Report (>99% Threshold) TOF->Data QqQ->Data

Figure 1: Orthogonal LC-MS workflow for pyran-2-one purity validation and impurity profiling.

Self-Validating LC-MS/MS Protocol

The following protocol is optimized for the structural elucidation and purity quantification of 3,4-dihydroxy-6-methyl-2H-pyran-2-one.

Phase 1: System Suitability & Calibration (The Self-Validation Engine)

Before analyzing the sample, the system must prove its fitness.

  • Blank Injection: Inject 90:10 Water:Acetonitrile to verify zero carryover.

  • SST Spike: Inject a known reference standard of a related analog (e.g., 4-hydroxy-6-methyl-2-pyrone) at 1 µg/mL.

  • Acceptance Criteria: Retention time drift must be < 0.1 min, and mass accuracy must be < 5 ppm. Causality: This guarantees that any subsequent mass shifts in the actual sample are due to true impurities, not quadrupole drift or column degradation.

Phase 2: Sample Preparation
  • Accurately weigh 1.0 mg of the 3,4-dihydroxy-6-methyl-2H-pyran-2-one batch.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute to a working concentration of 1 µg/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The highly polar nature of the vicinal diols requires an aqueous-heavy starting gradient. Formic acid is added not to protonate the molecule, but to suppress secondary silanol interactions on the C18 stationary phase, ensuring sharp, symmetrical chromatographic peaks without hindering negative-mode ionization.

Phase 3: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: H₂O + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins.

  • Flow Rate: 0.4 mL/min.

Phase 4: ESI-MS/MS Ionization & Fragmentation

Pyran-2-ones are notoriously sensitive to in-source fragmentation[5].

  • Ionization Mode: ESI Negative Mode. Causality: The hydroxyl groups at positions 3 and 4 are highly acidic (enolic character). They readily yield the deprotonated pseudo-molecular ion[M-H]⁻ at an exact mass of m/z 141.0188.

  • Capillary Voltage: 2.5 kV. Causality: Kept intentionally low. High voltages will cause premature decarboxylation (loss of CO₂) within the source, artificially inflating the appearance of low-mass impurities[5].

  • Drying Gas: 300 °C at 10 L/min.

Fragmentation_Pathway Parent [M-H]⁻ Ion m/z 141.0188 Frag1 Loss of CO2 m/z 97.0289 Parent->Frag1 -CO2 (44 Da) Collision Energy: 15V Frag2 Loss of H2O m/z 123.0082 Parent->Frag2 -H2O (18 Da) Collision Energy: 10V Frag3 Ring Cleavage m/z 69.0340 Frag1->Frag3 -CO (28 Da) Collision Energy: 25V

Figure 2: Proposed ESI-negative collision-induced dissociation (CID) pathway for the [M-H]- ion.

Data Interpretation & Purity Calculation

To calculate the final purity:

  • Extract the Extracted Ion Chromatogram (EIC) for m/z 141.0188 ± 5 ppm.

  • Perform a full-scan integration across the entire chromatographic run (m/z 50 to 1000).

  • Calculate relative purity: (Area of m/z 141.0188 peak / Total Area of all integrated peaks) × 100.

  • Validation Check: Ensure that fragments m/z 97.0289 and m/z 123.0082 perfectly co-elute with the parent mass. If they elute at different retention times, they are discrete impurities in the batch, not MS/MS fragments.

References
  • Title: Mechanism and color modulation of fungal bioluminescence Source: PMC (nih.gov) URL: [Link]

Sources

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